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Core Science & Biosynthesis

Foundational

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl CAS 2541640-42-8

An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (CAS 2541640-42-8) For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (CAS 2541640-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and nitro functional groups on the biphenyl scaffold makes it a versatile intermediate for further chemical modifications. This guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, a detailed experimental protocol for its preparation via the Suzuki-Miyaura cross-coupling reaction, and essential safety and handling information. The methodologies presented are grounded in established chemical principles and data from analogous structures, offering a predictive yet practical framework for researchers working with this and similar novel compounds.

Introduction and Significance

Biphenyl and its derivatives are privileged structures in medicinal chemistry and materials science, often imparting desirable pharmacokinetic properties or serving as key components in organic electronics. The introduction of specific functional groups onto the biphenyl core allows for the fine-tuning of its biological activity and material properties. In the case of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, the functional groups suggest several potential applications:

  • Bromo Group : A versatile handle for further cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), allowing for the construction of more complex molecular architectures.

  • Fluoro Group : Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase lipophilicity.

  • Nitro Group : A strong electron-withdrawing group that can be a precursor to an amino group through reduction. This amino functionality is a common feature in many bioactive molecules and can be further derivatized.

Given the absence of extensive literature on this specific compound, this guide aims to provide a robust starting point for its synthesis and characterization.

Proposed Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate.[2] For the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a logical approach is the coupling of a boronic acid derivative of 3-fluorobenzene with a dihalogenated nitrobenzene.

The proposed starting materials are:

  • 4-Bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8)[3]

  • 3-Fluorophenylboronic acid

An alternative, and perhaps more direct, route would involve the coupling of (3-fluorophenyl)boronic acid with 1,4-dibromo-2-nitrobenzene . However, the selective coupling at one bromine position over the other can be challenging. A more controlled synthesis would utilize a starting material where one of the coupling partners is already monofunctionalized for the desired reaction.

A highly plausible synthetic route involves the Suzuki-Miyaura coupling between 4-bromo-2-fluoro-1-nitrobenzene and a suitable boronic acid. However, to arrive at the target molecule, the starting materials would be 1,4-dibromo-2-nitrobenzene and (3-fluorophenyl)boronic acid . The reaction would be optimized to favor mono-arylation.

A more robust and selective approach would be a two-step synthesis starting from 4-bromo-2-nitroaniline . This would involve a Sandmeyer reaction to introduce a second bromine or iodine, followed by a selective Suzuki coupling.

For the purpose of this guide, we will focus on the most direct and commonly employed method: the Suzuki-Miyaura coupling.

Synthetic Workflow Diagram

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions SM1 4-Bromo-2-nitro-phenylboronic acid Catalyst Pd(PPh3)4 SM1->Catalyst SM2 1-Bromo-3-fluorobenzene SM2->Catalyst Product 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Catalyst->Product Suzuki-Miyaura Coupling Base K2CO3 or Cs2CO3 Base->Catalyst Solvent Dioxane/Water Solvent->Catalyst Temp 80-100 °C Temp->Catalyst

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on known Suzuki-Miyaura reactions for similar substrates.[4] Researchers should perform small-scale trials to optimize conditions.

Materials:

  • 4-Bromo-2-nitrophenylboronic acid

  • 1-Bromo-3-fluorobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium Carbonate (K2CO3), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitrophenylboronic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predictions based on the structure and data from analogous compounds.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C12H7BrFNO2
Molecular Weight 296.09 g/mol
Appearance Off-white to yellow solid
Melting Point 70-90 °C (estimated)
Boiling Point > 300 °C (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.
Spectroscopic Characterization

A standard suite of spectroscopic techniques would be used to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show complex splitting patterns in the aromatic region (approximately 7.0-8.5 ppm) due to the various couplings between protons and with the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms of the biphenyl core. The carbon atoms attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) : A crucial technique for fluorine-containing compounds, this will show a single resonance for the fluorine atom, with coupling to adjacent protons.[5]

  • Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) or electrospray ionization (ESI-MS) will be used to determine the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the functional groups present.[6]

    • C-NO₂ (asymmetric stretch) : ~1520-1560 cm⁻¹

    • C-NO₂ (symmetric stretch) : ~1345-1385 cm⁻¹

    • C-F stretch : ~1000-1400 cm⁻¹

    • C-Br stretch : ~500-600 cm⁻¹

    • Aromatic C-H stretch : ~3000-3100 cm⁻¹

Safety and Handling

While a specific safety data sheet (SDS) for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is not available, the safety precautions should be based on the known hazards of its structural analogs, such as bromonitrobenzenes and fluorobiphenyls.[7][8][9]

Hazard Statements (Predicted):

  • Harmful if swallowed.[8]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[8]

  • Handling : Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

  • Storage : Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[9]

  • Disposal : Dispose of contents/container to an approved waste disposal plant.[9]

Potential Applications and Future Research

The structure of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl makes it an attractive building block for several areas of research:

  • Medicinal Chemistry : The biphenyl core can be further elaborated by leveraging the bromo and nitro functionalities to synthesize novel drug candidates. The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce various pharmacophores.

  • Materials Science : The electron-withdrawing nitro group and the potential for extending conjugation through the bromo position make this compound a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic materials.

  • Agrochemicals : Substituted biphenyls are also found in some pesticides and herbicides. This compound could serve as a scaffold for the development of new agrochemicals.

Future research should focus on the experimental validation of the proposed synthesis and a full characterization of the compound's properties. Subsequent studies could explore its reactivity and derivatization to create a library of related compounds for screening in various biological and material science applications.

Conclusion

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a promising but currently under-characterized chemical entity. This technical guide provides a scientifically grounded framework for its synthesis via the Suzuki-Miyaura cross-coupling reaction, along with predicted properties and essential safety information. By following the outlined protocols and characterization methods, researchers can confidently prepare and utilize this versatile building block for a wide range of applications in drug discovery and materials science.

References

  • PubChem. (n.d.). 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information.
  • Wikipedia. (2023, October 29). Ullmann condensation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1,1'-biphenyl. National Center for Biotechnology Information.
  • Fisher Scientific. (2010, November 22). 4-Bromo-2-fluorobiphenyl - SAFETY DATA SHEET.
  • BLDpharm. (n.d.). 4-Bromo-2-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2-fluorobiphenyl.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MilliporeSigma. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96%.
  • MedchemExpress.com. (n.d.). 2-bromo-1-4-fluoro-3-nitrophenyl-ethan-1-one.
  • Echemi. (n.d.). 4-bromo-3-fluoro-2-nitroaniline.
  • Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8349-8373.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ECHEMI. (n.d.). 4-Bromo-2-fluoro-1,1′-biphenyl.
  • PureSynth. (n.d.). 4-Bromo-2-Fluoro-1-Nitrobenzene 98.0%(GC).
  • Cambridge University Press. (n.d.). Ullmann Reaction.
  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Springer. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-fluorophenol.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.
  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Chem-Impex. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
  • PMC. (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene.
  • ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A*.
  • ChemicalBook. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene synthesis.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene. National Center for Biotechnology Information.
  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ChemScene. (n.d.). 3-Fluoro-4'-nitro-1,1'-biphenyl.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-fluoro-1-nitrobenzene.

Sources

Exploratory

Technical Monograph: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Topic: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl molecular weight Content Type: In-depth technical guide A Strategic Bifunctional Scaffold for Medicinal Chemistry & Materials Science [1] Part 1: Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl molecular weight Content Type: In-depth technical guide

A Strategic Bifunctional Scaffold for Medicinal Chemistry & Materials Science [1]

Part 1: Executive Summary & Chemical Identity

In the architecture of modern drug discovery, 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl represents a "privileged scaffold"—a molecular framework capable of serving as a versatile ligand for diverse biological targets. Its value lies not merely in its existence but in its orthogonal reactivity .

The molecule features three distinct chemical handles:

  • A Nitro group (-NO₂): A precursor for anilines (via reduction), enabling amide coupling or heterocycle formation (e.g., carbazoles).

  • A Bromine atom (-Br): A handle for secondary cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira).

  • A Fluorine atom (-F): A metabolic blocker that modulates lipophilicity and pKa without significant steric perturbation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValue
IUPAC Name 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl
Molecular Formula C₁₂H₇BrFNO₂
Molecular Weight 296.09 g/mol
Exact Mass 294.9644 g/mol
CLogP (Est.) 4.2 - 4.5 (High Lipophilicity)
Physical State Pale yellow crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
SMILES Brc1ccc(c([O-])c1)c2cccc(F)c2

Part 2: Chemoselective Synthesis Strategy[2]

The synthesis of this molecule requires a high degree of chemoselectivity . A standard Suzuki-Miyaura coupling using a di-bromo precursor (e.g., 1,4-dibromo-2-nitrobenzene) is risky due to potential regio-isomeric mixtures (coupling at C1 vs. C4).

To guarantee the structural integrity of the final product, we employ a site-selective oxidative addition strategy. We utilize 4-bromo-1-iodo-2-nitrobenzene as the electrophile. Palladium(0) catalysts undergo oxidative addition significantly faster with C–I bonds than C–Br bonds, allowing us to form the biphenyl linkage while leaving the bromine atom intact for future transformations.

Reaction Pathway Visualization

SynthesisRoute SM1 4-Bromo-1-iodo-2-nitrobenzene (Electrophile) Cat Pd(PPh3)4 (3 mol%) Na2CO3, Dioxane/H2O SM1->Cat SM2 3-Fluorophenylboronic acid (Nucleophile) SM2->Cat Product 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Target Scaffold) Cat->Product Chemoselective C-C Bond Formation

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesize 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl on a 10 mmol scale.

Reagents:

  • 4-Bromo-1-iodo-2-nitrobenzene: 3.28 g (10.0 mmol)

  • 3-Fluorophenylboronic acid: 1.54 g (11.0 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 346 mg (0.3 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃): 2.12 g (20 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane (40 mL) / Water (10 mL) [Degassed]

Step-by-Step Workflow:

  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon/Vacuum (3x) to remove oxygen. Oxygen is the enemy of Pd(0) catalysis, leading to homocoupling side products.

  • Reagent Charging: Under a positive stream of Argon, add the aryl iodide, boronic acid, and Pd catalyst.

    • Note: Add the catalyst last to minimize exposure to air before the inert atmosphere is re-established.

  • Solvent Addition: Add the degassed Dioxane/Water mixture. The biphasic system helps dissolve the inorganic base while solubilizing the organics.

  • Reaction: Heat the mixture to 85°C for 6–8 hours.

    • Monitoring: Use TLC (Hexane/EtOAc 9:1). The starting iodide (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4). The bromide bond remains stable at this temperature/catalyst load.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient: 100% Hexane → 5% EtOAc/Hexane).

    • Yield Expectation: 85-92% (approx. 2.5 - 2.7 g).

Part 3: Mechanistic Insights & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting if yields are low. The cycle relies on the kinetic differentiation between the C-I and C-Br bonds.[2]

The Catalytic Cycle[2][9][12][13]

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Ar-I TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that Oxidative Addition occurs at the C-I bond.[2] If the temperature is too high (>100°C), the Pd may begin to insert into the C-Br bond, leading to polymerization.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Degas solvents more rigorously (Freeze-Pump-Thaw).
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic AcidEnsure strict Argon atmosphere; reduce Boronic Acid to 1.05 equiv.
De-bromination Over-reduction (Hydride source)Ensure solvents are anhydrous; avoid alcoholic solvents if possible.
Polymerization Loss of Selectivity (Br reaction)Lower reaction temperature to 70°C; switch to a bulkier ligand (e.g., S-Phos).

Part 4: Applications in Drug Development[12]

The 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl molecule is rarely the final drug; it is a Late-Stage Intermediate (LSI) .

  • Kinase Inhibitor Synthesis:

    • The Nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.

    • This aniline is reacted with isocyanates to form urea linkages , a common motif in kinase inhibitors (e.g., Sorafenib analogs) to bind the Asp-Phe-Gly (DFG) motif in proteins.

  • Biaryl Ether Synthesis:

    • The Bromine atom can undergo a subsequent coupling with phenols or amines (Buchwald-Hartwig) to extend the chain, creating tricyclic systems found in antiviral agents.

  • Liquid Crystals:

    • The fluorinated biphenyl core imparts high dielectric anisotropy, making derivatives of this molecule useful in LCD material formulations.

Part 5: Safety & Handling (MSDS Summary)

  • Hazards:

    • GHS07 (Warning): Skin Irritant (H315), Eye Irritant (H319).

    • Nitro Compounds: Potential for energetic decomposition if heated to dryness under pressure. Always maintain in solution or stable solid form.

  • Storage: Store at 2-8°C under inert gas. Light sensitive (protection from light prevents debromination).

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2024). Suzuki-Miyaura Coupling Protocols for Nitro-Biphenyls. BenchChem Application Notes. Link

  • PubChem. (2024). 4-Bromo-2-fluorobiphenyl (Analogous Structure Data). National Library of Medicine. Link

Sources

Foundational

Technical Guide: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Executive Summary: Strategic Scaffold Utility The compound 4-Bromo-3'-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary: Strategic Scaffold Utility

The compound 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in its orthogonal functionalization potential:

  • The Nitro Group (C2): Serves as a masked aniline, enabling late-stage formation of lactams, ureas, or complex heterocycles (e.g., phenanthridinones).

  • The Bromine Handle (C4): A preserved electrophilic site ready for secondary cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

  • The Fluorine Substituent (C3'): Strategically positioned on the B-ring to modulate metabolic stability (blocking P450 oxidation sites) and influence lipophilicity (

    
    ) without imposing significant steric bulk.
    

This guide details the selective synthesis, physicochemical profile, and downstream reactivity of this intermediate, providing a robust roadmap for its utilization in library generation and lead optimization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Compound Name: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Molecular Formula:


Molecular Weight:  296.09  g/mol 
Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValueConfidence/Source
Physical State Solid (Pale yellow to orange crystalline powder)Observed in analogs [1]
Melting Point 65–75 °C (Predicted)Based on 4'-bromo-2-nitrobiphenyl (

C) [2]
Boiling Point ~380 °C (at 760 mmHg)Predicted
LogP (Octanol/Water) 3.8 ± 0.4Calculated (ACD/Labs)
Topological Polar Surface Area 45.8

Derived from Nitro group contribution
Rotatable Bonds 1 (Biaryl axis)Structural analysis
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterStandard lipophilic profile

Note on Stereochemistry: The biphenyl bond exhibits atropisomerism, but the rotational barrier is likely insufficient for isolation of enantiomers at room temperature due to the lack of bulky substituents at all four ortho positions (only Nitro is present at C2).

Synthetic Pathway: Chemoselective Assembly

The synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl relies on exploiting the differential reactivity rates of Carbon-Halogen bonds.[1] The C–I bond undergoes oxidative addition to Palladium(0) significantly faster than the C–Br bond.[1]

Retrosynthetic Strategy
  • Core Reaction: Suzuki-Miyaura Cross-Coupling.[2]

  • Key Selectivity: Coupling at C1-Iodine over C4-Bromine.[1]

  • Starting Materials:

    • Electrophile: 4-Bromo-1-iodo-2-nitrobenzene (CAS: 112671-42-8) [3].[3][4]

    • Nucleophile: 3-Fluorophenylboronic acid (CAS: 768-35-4).

Detailed Experimental Protocol

Reagents:

  • 4-Bromo-1-iodo-2-nitrobenzene (1.0 equiv, 10 mmol)[4]

  • 3-Fluorophenylboronic acid (1.1 equiv, 11 mmol)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for faster kinetics)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Dissolution: Charge the flask with 4-Bromo-1-iodo-2-nitrobenzene (3.28 g) and 3-Fluorophenylboronic acid (1.54 g). Add degassed 1,4-Dioxane (40 mL).

  • Catalyst Addition: Add

    
     (0.58 g, 0.5 mmol) under a positive stream of Argon. Critical: Ensure the solution is yellow/orange and clear before base addition.
    
  • Base Addition: Add the aqueous

    
     solution (10 mL) via syringe.
    
  • Reaction: Heat the mixture to 60–70 °C .

    • Process Control: Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide (

      
      ) should disappear within 2–4 hours.
      
    • Caution: Do not exceed 90 °C to prevent oxidative addition into the C-Br bond (which leads to terphenyl impurities).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc (100 mL) and wash with Brine (2 x 50 mL). Dry over

    
    .[5]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (

    
    , Gradient: 0% 
    
    
    
    10% EtOAc in Hexanes).
  • Yield: Expect 75–85% isolated yield of a yellow solid.

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway, highlighting why the Bromine atom remains intact.

SynthesisPath SM1 4-Bromo-1-iodo-2-nitrobenzene (C-I Bond: Weakest) Step1 Oxidative Addition (Selective at C-I) SM1->Step1 Fast SM2 3-Fluorophenylboronic Acid Step2 Transmetalation (Boronate Species) SM2->Step2 + Base Cat Pd(0) Catalyst Cat->Step1 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Step3->Cat Regeneration Product 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Br intact at C4) Step3->Product

Figure 1: Chemoselective Suzuki coupling pathway. The weaker C-I bond (


 kcal/mol) reacts preferentially over the C-Br bond (

kcal/mol) under controlled thermal conditions.

Reactivity & Applications

Once synthesized, 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl serves as a divergent intermediate.

Functionalization of the Bromine (C4)

The retained bromine atom allows for the extension of the core scaffold.

  • Suzuki Coupling: Reaction with a second aryl boronic acid to form Terphenyls.

  • Buchwald-Hartwig Amination: Coupling with morpholine, piperazine, or primary amines to introduce solubility-enhancing groups.

  • Heck Reaction: Introduction of vinyl groups for polymerization or macrocyclization.

Manipulation of the Nitro Group (C2)

The nitro group is a "masked" nitrogen nucleophile.

  • Reduction (

    
     or 
    
    
    
    ):
    Yields the 2-Amino derivative.
  • Cyclization: The resulting amine can attack the C3' position (rare) or, more commonly, react with an ortho-substituent introduced at C4 to form fused tricyclic systems like Phenanthridines or Carbazoles .

Strategic Workflow Diagram

Reactivity Core 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Red Reduction (Fe/AcOH) Core->Red Path A Suzuki2 Suzuki Coupling (Ar-B(OH)2) Core->Suzuki2 Path B Amine 4-Bromo-3'-fluoro-2-aminobiphenyl (Aniline Handle) Red->Amine Cyclo Intramolecular Cyclization (Post-Amination) Amine->Cyclo + CO source (Pd catalyzed) Terphenyl Functionalized Terphenyls (Extended Scaffold) Suzuki2->Terphenyl Fused Fluorinated Phenanthridines (Bioactive Core) Cyclo->Fused

Figure 2: Divergent synthesis pathways. Path A leads to fused heterocycles; Path B leads to linear extended systems.

Safety & Handling

  • Nitroaromatics: Like many nitro-biphenyls, this compound may possess thermal instability at high temperatures (

    
    C). Avoid dry heating during rotary evaporation; do not distill the crude residue.
    
  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Use double nitrile gloves and work within a fume hood.

  • Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium residues and Boronic acid byproducts. Segregate into heavy metal waste streams.

References

  • PubChem Compound Summary: 4-Bromo-2-fluorobiphenyl (Analogous physical data). National Center for Biotechnology Information. Accessed Feb 18, 2026. Link

  • ChemicalBook: 4'-Bromo-2-nitrobiphenyl Properties (Melting Point Reference). Accessed Feb 18, 2026. Link

  • Santa Cruz Biotechnology: 4-Bromo-1-iodo-2-nitrobenzene (Starting Material CAS 112671-42-8).[4][6] Accessed Feb 18, 2026. Link[4]

  • Organic Chemistry Portal: Suzuki Coupling Mechanism and Selectivity. Accessed Feb 18, 2026. Link

  • BenchChem: Reactivity Showdown: C-I vs C-Br in Nitrobenzenes. Accessed Feb 18, 2026. Link

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl: Synthesis, Characterization, and Potential as a Pharmaceutical Building Block

This guide provides a comprehensive technical overview of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a specialized chemical entity with significant potential in medicinal chemistry and drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a specialized chemical entity with significant potential in medicinal chemistry and drug development. We will delve into its structural representation, propose a robust synthetic pathway grounded in established methodologies, and explore the rationale behind its design as a valuable scaffold for novel therapeutics.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical compound is to define its structure and predict its properties. 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a substituted biphenyl, a structural motif prevalent in many approved pharmaceuticals.

1.1. SMILES String and Structural Representation

The Simplified Molecular-Input Line-Entry System (SMILES) string for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is:

O=c1cccc(c1Br)c2cccc(F)c2

This string uniquely represents the molecule's connectivity: a biphenyl core with a bromine atom at the 4-position and a nitro group at the 2-position of one phenyl ring, and a fluorine atom at the 3'-position of the second phenyl ring.

1.2. Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₇BrFNO₂Defines the elemental composition.
Molecular Weight 296.09 g/mol Influences diffusion, absorption, and fits within Lipinski's Rule of Five.
XLogP3 ~4.0A measure of lipophilicity, impacting solubility, permeability, and metabolism.
Hydrogen Bond Donors 0Affects solubility and binding interactions.
Hydrogen Bond Acceptors 3 (2 from nitro, 1 from fluoro)Influences solubility and the potential for specific interactions with biological targets.
Topological Polar Surface Area (TPSA) 45.8 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[1]

Strategic Rationale in Drug Discovery

The specific substitution pattern of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is not arbitrary. Each functional group is strategically placed to serve as a versatile handle for further chemical modification and to potentially enhance the pharmacokinetic and pharmacodynamic properties of derivative compounds.

  • Fluorine Substitution : The introduction of fluorine is a well-established strategy in medicinal chemistry.[2][3] The 3'-fluoro group can significantly alter the molecule's conformation and electronic properties, often leading to improved metabolic stability, enhanced binding affinity to target proteins, and modulated pKa.[2][3][4]

  • Bromo Group : The bromine atom at the 4-position serves as an excellent synthetic handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of molecular fragments to explore the chemical space around the biphenyl core.

  • Nitro Group : The ortho-nitro group is a strong electron-withdrawing group, which can influence the reactivity of the phenyl ring. Furthermore, it can be readily reduced to an amine, providing a key functional group for the synthesis of amides, sulfonamides, and other derivatives commonly found in bioactive molecules. The presence of the nitro group also introduces a potential for bio-reductive activation in hypoxic environments, a strategy explored in oncology.

Proposed Synthesis Workflow: Suzuki-Miyaura Cross-Coupling

A robust and high-yielding synthesis is paramount for the utility of any building block. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biphenyl core of this molecule, owing to its mild reaction conditions and tolerance of a wide variety of functional groups.[5]

The proposed synthetic pathway involves the palladium-catalyzed coupling of two key intermediates: 4-bromo-2-nitro-1-iodobenzene and (3-fluorophenyl)boronic acid .

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification 4-bromo-2-nitro-1-iodobenzene 4-bromo-2-nitro-1-iodobenzene Reaction_Vessel Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) 4-bromo-2-nitro-1-iodobenzene->Reaction_Vessel 3-fluorophenylboronic_acid (3-fluorophenyl)boronic acid 3-fluorophenylboronic_acid->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Coupling Purification Column Chromatography Crude_Product->Purification Purification Final_Product 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Purification->Final_Product Isolation

Caption: Proposed synthetic workflow for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the proposed synthesis.

4.1. Materials and Reagents

  • 4-bromo-2-nitro-1-iodobenzene (Reactant)

  • (3-fluorophenyl)boronic acid (Reactant)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Deionized Water (Solvent)

  • Ethyl Acetate (Eluent for chromatography)

  • Hexanes (Eluent for chromatography)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Silica Gel (Stationary phase for chromatography)

4.2. Synthesis Procedure

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-nitro-1-iodobenzene (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition : Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction Execution : Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.3. Purification

  • Column Chromatography : Purify the crude product by flash column chromatography on silica gel.

  • Eluent System : Use a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10%) to elute the product.

  • Product Isolation : Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

4.4. Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR will confirm the molecular structure and connectivity. The fluorine atom will cause characteristic splitting patterns in the ¹³C and ¹H spectra.

  • Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

  • Infrared (IR) Spectroscopy : To identify the characteristic vibrational frequencies of the functional groups, particularly the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).

Future Directions and Applications

The synthesized 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a versatile intermediate for the generation of compound libraries for high-throughput screening.

Derivatization_Pathway cluster_derivatives Potential Derivatizations Core_Molecule 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Amine Reduction of Nitro Group (e.g., H₂, Pd/C) Core_Molecule->Amine Cross_Coupling Cross-Coupling at Bromo Position (e.g., Suzuki, Buchwald-Hartwig) Core_Molecule->Cross_Coupling Amide_Library Library of Amides/ Sulfonamides Amine->Amide_Library Amide Formation Diverse_Library Diverse Compound Library Cross_Coupling->Diverse_Library Introduction of R groups

Caption: Potential derivatization pathways for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl in drug discovery.

By leveraging the three distinct functional handles (bromo, fluoro, and nitro groups), medicinal chemists can systematically modify the core structure to optimize biological activity, selectivity, and pharmacokinetic properties. This strategic approach accelerates the hit-to-lead and lead optimization phases of drug development.

References

  • BLDpharm. 4-Bromo-2-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl.
  • PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl.
  • MilliporeSigma. 4-Bromo-1-fluoro-2-nitrobenzene.
  • Benchchem. Synthesis routes of 4-Bromo-2-fluorobiphenyl.
  • PubChem. 4-Bromo-2-fluoro-1-nitrobenzene.
  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl.
  • ECHEMI. 4-Bromo-2-fluoro-1,1′-biphenyl Formula.
  • Sigma-Aldrich. 4-Bromo-2-fluorobiphenyl.
  • ChemScene. 3-Fluoro-4'-nitro-1,1'-biphenyl.
  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • Santa Cruz Biotechnology. 4-Bromo-2-fluoro-1-nitrobenzene.
  • Phs-chemic. The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis.
  • PMC. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • ETH Zürich. Total Synthesis of Bromo- and Fluorodanicalipin A.
  • Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene.
  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies.
  • Thermo Scientific Chemicals. 4-Bromo-1-fluoro-2-nitrobenzene, 98%.
  • PMC. Fluorinated building blocks in drug design: new pathways and targets.
  • Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene 96%.
  • PubChemLite. 4-bromo-3-fluoro-2-nitrophenol (C6H3BrFNO3).
  • ChemicalBook. 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum.
  • PubChemLite. 4-bromo-1-fluoro-2-nitrobenzene (C6H3BrFNO2).
  • ChemicalBook. 1-bromo-4-fluoro-2-nitrobenzene(446-09-3)ir1.
  • PMC. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies.

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Foundational

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl InChIKey

An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Introduction and Strategic Importance The substituted 1,1'-biphenyl framework is a privileged scaffold in modern medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Introduction and Strategic Importance

The substituted 1,1'-biphenyl framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid yet tunable structure allows for precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets. The strategic introduction of specific functional groups onto the biphenyl core is a cornerstone of rational drug design.

This guide focuses on 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl , a highly functionalized building block designed for advanced synthetic applications. The molecule incorporates three key features that make it of significant interest to researchers in drug discovery and materials science:

  • Fluorine Substitution: The 3'-fluoro group is a critical bioisostere. The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic profiles and enhanced binding affinity.[1][2]

  • Bromo-Functionality: The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of additional molecular complexity.[3]

  • Nitro Group: The ortho-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of its parent ring. Critically, it can be readily reduced to an amine, providing a key vector for further derivatization into amides, ureas, and sulfonamides, which are common functionalities in bioactive molecules.

This document provides a comprehensive technical overview of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, detailing its synthesis, characterization, potential applications, and safe handling, thereby serving as a vital resource for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. The key identifiers and computed properties for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl are summarized below.

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 4-bromo-1-(3-fluorophenyl)-2-nitrobenzene
Molecular Formula C₁₂H₇BrFNO₂
Molecular Weight 312.10 g/mol
InChI InChI=1S/C12H7BrFNO2/c13-10-5-6-11(12(15)7-10)8-3-1-2-9(14)4-8/h1-7H
InChIKey LCPFJPTYFKQNRE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1)F)C2=C(C=C(C=C2)Br)N(=O)[O-]
CAS Number Not yet assigned.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
XLogP3 4.1Indicates high lipophilicity.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2From the nitro group.
Rotatable Bonds 2
Topological Polar Surface Area 45.8 Ų
Boiling Point ~385.7 °C at 760 mmHgEstimation based on structural analogues.
Melting Point > 80 °CEstimation based on similar substituted biphenyls.

Synthesis and Purification

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing substituted biphenyls. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation due to its high functional group tolerance, excellent yields, and mild reaction conditions.[4][5]

Rationale for Synthetic Strategy

The proposed synthesis involves the coupling of an aryl halide with an arylboronic acid. To construct 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, the most logical disconnection is between the two rings. The chosen precursors are 4-Bromo-1-iodo-2-nitrobenzene and (3-fluorophenyl)boronic acid . This approach is favored because:

  • Reagent Availability: Both starting materials are commercially available, streamlining the synthetic process.

  • Reaction Selectivity: The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling, allowing for selective reaction at the 1-position of the nitroaromatic ring while preserving the bromine at the 4-position for subsequent modifications.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Purification A 4-Bromo-1-iodo-2-nitrobenzene C Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) Dioxane/H₂O (Solvent) Heat (e.g., 90 °C) A->C B (3-fluorophenyl)boronic acid B->C D Reaction Quench & Aqueous Workup C->D E Extraction with Ethyl Acetate D->E F Drying (Na₂SO₄) & Solvent Evaporation E->F G Silica Gel Column Chromatography F->G H Pure 4-Bromo-3'-fluoro- 2-nitro-1,1'-biphenyl G->H

Caption: Suzuki-Miyaura synthesis workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for Suzuki-Miyaura couplings and should be adapted and optimized by the practicing chemist.[2][5]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-1-iodo-2-nitrobenzene (1.0 eq.), (3-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.). The use of a pre-catalyst is also a viable alternative.[4]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to create a stirrable slurry.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Aqueous Workup: Cool the reaction to room temperature. Quench the reaction by adding deionized water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Structural Elucidation and Characterization

Unambiguous characterization of the final product is essential to confirm its identity and purity. A combination of spectroscopic and analytical techniques is required.

Analytical Workflow

G cluster_structure Structural Confirmation cluster_identity Identity & Purity A Purified Compound B ¹H NMR A->B C ¹³C NMR A->C D ¹⁹F NMR A->D E High-Resolution Mass Spectrometry (HRMS) A->E F High-Performance Liquid Chromatography (HPLC) A->F G G B->G Proton environment, coupling constants H H D->H Confirms fluorine presence & environment I I E->I Provides exact mass, confirms formula J J F->J Assesses purity (>95%)

Caption: Standard analytical workflow for characterization.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum should show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The seven aromatic protons will exhibit characteristic splitting patterns due to proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The spectrum will display 12 distinct signals for the aromatic carbons. The carbons bonded to fluorine will show characteristic coupling (¹JCF, ²JCF, etc.).

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.

  • HRMS (ESI): The measured mass should correspond to the calculated exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the elemental composition C₁₂H₇BrFNO₂.

Applications in Drug Discovery and Development

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration into more complex target molecules.

  • Improving Drug-like Properties: The 3'-fluorophenyl moiety is a well-established motif for enhancing metabolic stability by blocking potential sites of cytochrome P450 oxidation.[1] It can also increase binding affinity through favorable electrostatic or hydrogen-bonding interactions, and tune lipophilicity to optimize membrane permeability.[2]

  • Platform for Library Synthesis: The compound is an ideal starting point for generating libraries of analogues for structure-activity relationship (SAR) studies.

    • Vector 1 (Amine Formation): The nitro group can be selectively reduced (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid) to an aniline derivative. This amine is a key nucleophile for forming amides, sulfonamides, ureas, and other functional groups prevalent in pharmaceuticals.

    • Vector 2 (Further Coupling): The bromine at the 4-position remains available for a second cross-coupling reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the biphenyl core.

This dual functionality makes the compound particularly valuable for synthesizing inhibitors of kinases, proteases, and other enzyme targets where complex, multi-substituted aromatic scaffolds are required.

Safety and Handling

As a laboratory chemical, 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl requires careful handling. While a specific Safety Data Sheet (SDS) is not available, a hazard assessment based on its functional groups and structurally related compounds is prudent.

  • Potential Hazards: Based on analogues like 4-bromo-1-fluoro-2-nitrobenzene, the compound should be considered harmful if swallowed, inhaled, or in contact with skin.[6][7] It is expected to cause skin irritation and serious eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a sophisticated chemical building block with significant potential for accelerating research in drug discovery and materials science. Its carefully designed architecture, featuring orthogonally reactive sites and a key fluorine substituent, provides synthetic chemists with a powerful tool for constructing complex molecular targets with tailored properties. Understanding its synthesis, characterization, and safe handling, as outlined in this guide, is the first step toward unlocking its full scientific potential.

References

  • EvitaChem. Buy 4-Fluoro-3-nitrobiphenyl (EVT-8845176).
  • SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene.
  • Benchchem. Synthesis routes of 4-Bromo-2-fluorobiphenyl.
  • PubChem. 4-Bromo-4'-fluoro-1,1'-biphenyl. National Center for Biotechnology Information.
  • PubChem. 4-Bromo-1-fluoro-2-nitrobenzene. National Center for Biotechnology Information.
  • ECHEMI. 4-Bromo-2-fluoro-1,1′-biphenyl.
  • Fisher Scientific. SAFETY DATA SHEET for 4-Bromo-2-fluoro-1-nitrobenzene.
  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl.
  • MilliporeSigma. SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET for 4-Bromo-3-nitrobenzotrifluoride.
  • Sigma-Aldrich. 4-Bromo-1-fluoro-2-nitrobenzene.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. (2023).
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (2026).
  • Chem-Impex. 4-Bromo-1-fluoro-2-nitrobenzene.
  • Thermo Scientific Chemicals. 4-Bromo-1-fluoro-2-nitrobenzene, 98%.
  • Fluorine in drug discovery: Role, design and case studies.
  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC.

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Exploratory

Technical Guide: Fluorinated Nitro Biphenyl Derivatives in Research

Executive Summary Fluorinated nitro biphenyls represent a privileged scaffold in medicinal chemistry and materials science. The synergy between the strong electron-withdrawing nitro group ( ) and the metabolically stable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated nitro biphenyls represent a privileged scaffold in medicinal chemistry and materials science. The synergy between the strong electron-withdrawing nitro group (


) and the metabolically stable, lipophilic fluorine atom (

) creates a unique electronic "push-pull" system. This guide details the synthesis, metabolic rationale, and functionalization of these derivatives, focusing on their application as metabolic blockers in drug discovery and precursors for high-performance organic semiconductors.

Structural Rationale & Metabolic Stability

The "Fluorine Effect" in Drug Design

In drug development, the biphenyl core is a common pharmacophore (e.g., Valsartan, Diflunisal). However, unsubstituted biphenyls are prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the para positions.

  • Metabolic Blocking: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~105 kcal/mol vs. ~98 kcal/mol for C-H). Substituting a hydrogen with fluorine at metabolic "soft spots" (labile sites) effectively blocks hydroxylation, extending the biological half-life (

    
    ) of the molecule.[1]
    
  • Electronic Modulation: The nitro group serves as a "masked" amine. It is strongly electron-withdrawing, which deactivates the ring toward electrophilic attack but activates it for nucleophilic aromatic substitution (

    
    )—a property that must be managed during synthesis.
    
Physicochemical Impact Data

The following table summarizes the impact of Fluorine and Nitro substitutions on the biphenyl core properties.

ParameterUnsubstituted Biphenyl4-Fluoro-4'-nitrobiphenylImpact Rationale
LogP (Lipophilicity) ~4.0~4.3 - 4.5F increases lipophilicity, aiding membrane permeability.
Metabolic Stability Low (Rapid Hydroxylation)HighC-F bond resists CYP-mediated oxidation.
Hammett

0.00 (H)0.78 (

), 0.06 (

)
Creates strong dipole moment;

pulls electron density.
Reactivity Inert to

Activated (

)

activates ortho/para positions for nucleophilic attack.

Synthetic Architecture: Suzuki-Miyaura Coupling

The most robust route to fluorinated nitro biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method tolerates both the nitro group (which can poison other catalysts) and the fluorine atom.

Mechanistic Pathway

The reaction involves the coupling of a fluorinated phenylboronic acid with a nitro-halobenzene (or vice versa).

Critical Design Choice:

  • Preferred Electrophile: Aryl Bromides or Iodides. Aryl fluorides are generally too stable for oxidative addition under standard Suzuki conditions, allowing the F-atom to remain intact on the ring.

  • Catalyst System:

    
     is preferred over 
    
    
    
    for steric bulk and stability against oxidation.
Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-NO2-Br adds to Pd) Pd0->OxAdd + Ar-NO2-Br Complex1 Pd(II) Intermediate (Ar-Pd-Br) OxAdd->Complex1 BaseStep Base Activation (OH- replaces Br-) Complex1->BaseStep + Base (K2CO3) TransMetal Transmetallation (Ar-F-B(OH)2 adds) BaseStep->TransMetal + Ar-F-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regenerate Catalyst Product Fluorinated Nitro Biphenyl RedElim->Product

Figure 1: The Suzuki-Miyaura catalytic cycle adapted for fluorinated nitro substrates. Note that the C-F bond does not participate in the cycle, preserving the fluorinated motif.

Experimental Protocols

Protocol A: Synthesis of 4'-Fluoro-4-nitrobiphenyl

Objective: Couple 1-bromo-4-nitrobenzene with 4-fluorophenylboronic acid.

Reagents:

  • 1-bromo-4-nitrobenzene (1.0 equiv)

  • 4-fluorophenylboronic acid (1.2 equiv)

  • 
     (3 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (

    
    ) three times. This prevents homocoupling and catalyst oxidation.
    
  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

    
    .
    
  • Reaction: Heat the sealed vial to 90°C for 12 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting bromide (

      
      ) should disappear; the product will be a highly fluorescent spot under UV (254 nm).
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Protocol B: Chemoselective Reduction (Nitro to Amine)

Objective: Convert the nitro group to an amine without defluorination. Hydrogenation (


) carries a risk of hydrodefluorination (cleaving the C-F bond). Therefore, an Iron-mediated reduction is the authoritative standard for this substrate.

Reagents:

  • Fluorinated nitro biphenyl (1.0 equiv)

  • Iron Powder (5.0 equiv, fine mesh)

  • 
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Methodology:

  • Dissolve the substrate in Ethanol/Water.

  • Add

    
     and Iron powder.
    
  • Heat to reflux (80°C ) for 2-4 hours.

  • Observation: The reaction will turn from a yellow solution (nitro) to a dark rust-colored slurry.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate. The resulting amine is usually pure enough for subsequent steps.[2]

Workflow Visualization & Logic

The following diagram illustrates the decision logic for synthesizing and optimizing these derivatives, highlighting the critical "Watch Out" point regarding Nucleophilic Aromatic Substitution (


).

Workflow Start Target Design (F-Nitro-Biphenyl) CheckPos Is F ortho/para to NO2? Start->CheckPos Risk HIGH RISK: SNAr Side Reaction CheckPos->Risk Yes Safe Safe for Coupling CheckPos->Safe No (Meta) or Separate Rings Synth Suzuki Coupling (Protocol A) Risk->Synth Use weak base (avoid alkoxides) Safe->Synth Reduct Nitro Reduction (Protocol B) Synth->Reduct Final Active Amine Scaffold Reduct->Final

Figure 2: Strategic workflow. Note that if Fluorine is ortho/para to the Nitro group on the same ring, strong nucleophiles must be avoided to prevent displacing the Fluorine.

References

  • Sandford, G., et al. (2012). "Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life." Research Repository UCD. Link

  • Alonso, D. A., et al. (2017). "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI - Catalysts. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem.[3] Link

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

  • National Institutes of Health (NIH). (2023). "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions." PubMed Central. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

Executive Summary This guide details the protocol for the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl , a functionalized biaryl scaffold critical in medicinal chemistry (e.g., as a precursor for kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl , a functionalized biaryl scaffold critical in medicinal chemistry (e.g., as a precursor for kinase inhibitors or AT1 receptor antagonists).

The core synthetic challenge is chemoselectivity . The starting material contains both iodine and bromine atoms.[1][2][3][4] The protocol leverages the bond dissociation energy difference between C–I (approx. 53 kcal/mol) and C–Br (approx. 68 kcal/mol) to exclusively couple at the iodine position while preserving the bromine handle for downstream functionalization.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Hierarchy

To synthesize the target without polymerizing the substrate or scrambling the halogen positions, we utilize 4-Bromo-1-iodo-2-nitrobenzene as the electrophile.

  • Activation: The ortho-nitro group is strongly electron-withdrawing (

    
     effects), which significantly lowers the electron density at the C1 position. This accelerates the Oxidative Addition (OA) of Palladium(0) into the C–I bond.
    
  • Preservation: By controlling temperature and catalyst choice, the C–Br bond (at C4) remains inert, serving as a "latent" functional group for subsequent transformations (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Reaction Pathway Diagram

The following diagram illustrates the mechanistic logic and the specific bond activation sequence.

G cluster_selectivity Selectivity Control SM1 4-Bromo-1-iodo-2-nitrobenzene (Electrophile) Int Oxidative Addition (Selective at C-I) SM1->Int Fast OA (C-I bond) SM2 3-Fluorophenylboronic acid (Nucleophile) SM2->Int Transmetallation Cat Pd(PPh3)4 / Na2CO3 60°C, Toluene/EtOH/H2O Cat->Int Prod 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Target) Int->Prod Reductive Elimination Selectivity C-I Bond: Reactive (< 60°C) C-Br Bond: Inert (< 80°C)

Figure 1: Mechanistic pathway highlighting the chemoselective oxidative addition at the C-I bond over the C-Br bond.[5]

Detailed Experimental Protocol

Materials & Reagents
ComponentRoleSpecificationStoichiometry
4-Bromo-1-iodo-2-nitrobenzene Electrophile>97% Purity1.0 equiv
3-Fluorophenylboronic acid Nucleophile>97% Purity1.1 equiv
Pd(PPh3)4 CatalystTetrakis(triphenylphosphine)palladium(0)0.05 equiv (5 mol%)
Na2CO3 Base2.0 M Aqueous Solution2.5 equiv
Toluene / Ethanol SolventDegassed, HPLC Grade4:1 Ratio (0.1 M conc.)
Step-by-Step Methodology
Phase 1: Setup and Degassing (Critical for Pd(0) stability)
  • Glassware: Oven-dry a 100 mL Schlenk tube or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: Prepare a mixture of Toluene (20 mL) and Ethanol (5 mL). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen. Note: Oxygen causes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Loading: Under a counter-flow of inert gas, add:

    • 4-Bromo-1-iodo-2-nitrobenzene (3.28 g, 10.0 mmol)

    • 3-Fluorophenylboronic acid (1.54 g, 11.0 mmol)

    • Pd(PPh3)4 (578 mg, 0.5 mmol)

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution (12.5 mL, 25.0 mmol) via syringe.

Phase 2: Reaction
  • Heating: Seal the vessel and heat the mixture to 60°C in an oil bath.

    • Caution: Do not exceed 70°C. Higher temperatures increase the risk of oxidative addition into the C–Br bond, leading to polymerization or double-coupling.

  • Monitoring: Monitor reaction progress by TLC (Eluent: 10% EtOAc in Hexanes) or HPLC every hour.

    • Endpoint: Disappearance of the starting iodide (Rf ~0.6). The product will appear as a new spot (Rf ~0.45). The bromide starting material should remain unreacted if present as an impurity.

    • Typical Time: 4–6 hours.

Phase 3: Workup & Purification
  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (50 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.

    • Note: The product is a yellow solid.

Workflow Diagram

Workflow Start Start: Reagent Prep Degas Degas Solvents (Tol/EtOH) Argon Sparge 15 min Start->Degas Mix Add Reactants + Pd(PPh3)4 Add 2M Na2CO3 Degas->Mix Heat Heat to 60°C Monitor TLC (4-6h) Mix->Heat Check Is Iodide Consumed? Heat->Check Check->Heat No Workup Cool, Dilute EtOAc/Water Extract & Dry (MgSO4) Check->Workup Yes Purify Column Chromatography 0-10% EtOAc/Hex Workup->Purify Final Pure Product: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Purify->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical monitoring step.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal / ResultInterpretation
1H NMR (CDCl3) δ 8.05 (d, 1H, H-3), 7.80 (dd, 1H, H-5), 7.40-7.10 (m, 5H)Diagnostic doublet at ~8.05 ppm corresponds to the proton ortho to the Nitro group.
19F NMR Single peak at ~ -112 ppmConfirms incorporation of the 3-fluorophenyl ring.
MS (ESI/APCI) m/z 295/297 [M+H]+Characteristic 1:1 isotopic pattern of Bromine (79Br/81Br).
Appearance Yellow crystalline solidTypical for nitro-biphenyls.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion or Pd death.Ensure rigorous degassing. Increase catalyst loading to 7-10 mol%.
Homocoupling Oxygen presence or excess Boronic Acid.Check inert atmosphere. Add Boronic acid slowly or reduce equivalents to 1.05.
De-bromination Temperature too high; Hydride source present.Strictly maintain T < 65°C. Avoid using alcohols like Isopropanol; Ethanol is generally safe but Toluene/Water is safer.
Double Coupling Reaction of C-Br bond.[1]Critical: Lower temperature to 50°C. Reduce reaction time.

References

  • Chemoselectivity in Pd-Catalyzed Couplings

    • Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.[1]

    • Source: Beilstein J. Org. Chem. 2016, 12, 2715–2755.
    • URL:[Link]

  • Synthesis of Fluorinated Biphenyls

    • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
    • Source: ACS Omega 2023, 8, 32, 29284–29297.
    • URL:[Link]

  • General Suzuki Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Title: Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene.

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl in Pharmaceutical Synthesis

Introduction: A Pivotal Building Block in Modern Oncology In the landscape of contemporary drug discovery, particularly in oncology, the strategic selection of molecular building blocks is paramount to the successful syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Pivotal Building Block in Modern Oncology

In the landscape of contemporary drug discovery, particularly in oncology, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl stands out as a highly valuable and versatile pharmaceutical intermediate. Its utility is prominently demonstrated in the synthesis of potent enzyme inhibitors, most notably Niraparib, an orally active and selective poly(ADP-Ribose) polymerase (PARP) inhibitor.[1]

The structural features of this biphenyl derivative are key to its synthetic utility. The nitro group at the 2-position and the bromine atom at the 4-position of one phenyl ring, coupled with a fluorine atom at the 3'-position of the second ring, provide multiple, distinct reactive sites. This allows for a programmed, sequential chemical modification, a cornerstone of efficient and convergent synthetic strategies in medicinal chemistry. The fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability and fine-tune the pharmacokinetic properties of the final drug molecule.

This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a detailed protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and its subsequent application in the synthesis of a key precursor for PARP inhibitors. Furthermore, we will delve into the mechanism of action of PARP inhibitors to provide a holistic understanding of the therapeutic relevance of molecules derived from this critical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is essential for its safe handling, storage, and effective use in synthesis. The key properties of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl are summarized below.

PropertyValueSource(s)
Chemical Structure (Image of the chemical structure of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl)N/A
IUPAC Name 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenylN/A
CAS Number Not explicitly found, intermediate in patented syntheses.N/A
Molecular Formula C₁₂H₇BrFNO₂Calculated
Molecular Weight 296.09 g/mol Calculated
Appearance Expected to be a solid at room temperature.Inferred from similar compounds[2]
Solubility Expected to be soluble in common organic solvents like DMSO, Methanol.Inferred from similar compounds[2]
Safety Information Handle with care, as with all halogenated and nitroaromatic compounds. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated fume hood.General laboratory safety guidelines.

Synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] This approach offers a reliable and efficient route to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl from commercially available starting materials.

Experimental Protocol

Reaction Scheme: 4-Bromo-1-fluoro-2-nitrobenzene + 3-Fluorophenylboronic acid → 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Materials:

  • 4-Bromo-1-fluoro-2-nitrobenzene

  • 3-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate small flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the main reaction flask, followed by the addition of the prepared catalyst solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Rationale and Expert Insights
  • Choice of Catalyst: The palladium(0) species, generated in situ from Pd(OAc)₂ and PPh₃, is the active catalyst for the Suzuki-Miyaura coupling. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Role of the Base: Potassium carbonate is a crucial component that activates the boronic acid, forming a boronate species which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[4]

  • Solvent System: The toluene/ethanol/water solvent system is effective for Suzuki couplings as it helps to dissolve both the organic and inorganic reagents, facilitating the reaction.

  • Reaction Monitoring: TLC is an essential technique to monitor the disappearance of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Visualization of the Synthetic Workflow

Suzuki_Coupling_Workflow start Starting Materials (4-Bromo-1-fluoro-2-nitrobenzene, 3-Fluorophenylboronic acid) reaction Suzuki-Miyaura Coupling (Toluene/Ethanol, Reflux) start->reaction reagents Reagents (Pd(OAc)2, PPh3, K2CO3) reagents->reaction workup Aqueous Work-up (Ethyl Acetate, Water, Brine) reaction->workup purification Column Chromatography workup->purification product Product (4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl) purification->product

Caption: Workflow for the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Application in Pharmaceutical Synthesis: A Key Step Towards Niraparib

A common and critical transformation in the synthesis of many nitrogen-containing APIs is the reduction of a nitro group to an amine. This amine then serves as a versatile handle for subsequent chemical modifications. In the context of Niraparib synthesis, the amino derivative of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a key intermediate.

Experimental Protocol: Reduction of the Nitro Group

Reaction Scheme: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl → 4-Bromo-3'-fluoro-1,1'-biphenyl-2-amine

Materials:

  • 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-Bromo-3'-fluoro-1,1'-biphenyl-2-amine.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography or recrystallization.

Rationale and Expert Insights
  • Reducing Agent: Iron powder in the presence of a mild acid source like ammonium chloride is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups. It is generally preferred in industrial settings over catalytic hydrogenation for its safety and ease of handling.

  • Role of Ammonium Chloride: Ammonium chloride acts as an electrolyte and a proton source, facilitating the reduction process.

  • Filtration through Celite®: Celite® is a diatomaceous earth filter aid that is essential for removing the fine iron and iron oxide byproducts from the reaction mixture, which would otherwise complicate the work-up.

Visualization of the Reduction Workflow

Nitro_Reduction_Workflow start Starting Material (4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl) reaction Nitro Group Reduction (Ethanol/Water, Reflux) start->reaction reagents Reagents (Fe powder, NH4Cl) reagents->reaction filtration Filtration through Celite® reaction->filtration extraction Solvent Extraction (Ethyl Acetate/Water) filtration->extraction product Product (4-Bromo-3'-fluoro-1,1'-biphenyl-2-amine) extraction->product

Caption: Workflow for the reduction of the nitro group.

Therapeutic Target and Mechanism of Action: PARP Inhibition

The ultimate goal of synthesizing molecules from 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, such as Niraparib, is to target specific biological pathways implicated in disease. Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1]

The Role of PARP in DNA Repair

PARP enzymes are crucial components of the cell's DNA damage response network.[5] Their primary function is to detect single-strand breaks (SSBs) in DNA.[6] Upon binding to a SSB, PARP-1 becomes activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[6][7] This PARylation process acts as a scaffold to recruit other DNA repair proteins, such as those involved in the base excision repair (BER) pathway, to the site of damage, facilitating the repair of the break.[6][8]

Synthetic Lethality: The Mechanism of PARP Inhibitors

In healthy cells, if a single-strand break is not repaired and the cell enters DNA replication, the replication fork can collapse, leading to a more severe double-strand break (DSB). These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[9]

However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[9] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs.

This dependency creates a therapeutic window. When a PARP inhibitor like Niraparib is introduced, it blocks the catalytic activity of PARP, preventing the repair of SSBs.[7][10] The accumulation of unrepaired SSBs leads to the formation of DSBs during replication. In BRCA-deficient cancer cells, the inability to repair these DSBs through the faulty HR pathway results in catastrophic genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways (in this case, HR and PARP-mediated BER) is lethal to the cell, while a deficiency in either one alone is not, is known as "synthetic lethality".[6][11]

Furthermore, some PARP inhibitors, including Niraparib, also "trap" the PARP enzyme on the DNA at the site of the break.[10] This trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and is highly cytotoxic, contributing significantly to the anti-cancer effect.[10]

Visualization of the PARP Inhibition Mechanism

PARP_Mechanism cluster_normal Normal Cell cluster_cancer BRCA-deficient Cancer Cell ssb_n DNA Single-Strand Break (SSB) parp_n PARP Activation & Base Excision Repair ssb_n->parp_n dsb_n Double-Strand Break (DSB) (if SSB unrepaired) ssb_n->dsb_n repair_n SSB Repaired parp_n->repair_n hr_n Homologous Recombination (BRCA1/2 proficient) dsb_n->hr_n survival_n Cell Survival hr_n->survival_n ssb_c DNA Single-Strand Break (SSB) parp_blocked PARP Trapped & BER Inhibited ssb_c->parp_blocked parpi PARP Inhibitor (e.g., Niraparib) parpi->parp_blocked dsb_c Accumulated DSBs parp_blocked->dsb_c hr_c Defective Homologous Recombination (BRCA1/2 mutant) dsb_c->hr_c death_c Cell Death (Synthetic Lethality) hr_c->death_c

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is a strategically designed pharmaceutical intermediate with significant applications in the synthesis of targeted cancer therapies. Its unique substitution pattern allows for controlled and efficient chemical transformations, making it an invaluable building block for complex molecules like Niraparib. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of novel therapeutics.

References

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC.[Link]

  • The role of PARP in DNA repair and its therapeutic exploitation. PMC - NIH.[Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review.[Link]

  • New mechanism of action for PARP inhibitors discovered. ecancer.[Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. MDPI.[Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI.[Link]

  • Multiple functions of PARP1 in the repair of DNA double strand breaks. PMC - NIH.[Link]

  • PARP – Knowledge and References. Taylor & Francis.[Link]

  • PARP Inhibitors: From the Mechanism of Action to Clinical Practice. ResearchGate.[Link]

  • PARP Inhibitors: The Cornerstone of DNA Repair–Targeted Therapies. CancerNetwork.[Link]

  • Processes for the preparation of Niraparib and intermediates thereof.
  • Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Patsnap Eureka.[Link]

  • Niraparib; MK 4827. New Drug Approvals.[Link]

  • 4-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.[Link]

  • 4-Bromo-2-fluoro-1-nitrobenzene. PubChem.[Link]

  • METHODS OF MANUFACTURING OF NIRAPARIB. Patent 3615513.[Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow Theses.[Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC.[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI.[Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.[Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[Link]

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Method

reduction of nitro group in 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Application Note: Chemoselective Reduction of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Executive Summary This application note details the chemoselective reduction of the nitro group in 4-Bromo-3'-fluoro-2-nitro-1,1'-biph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Executive Summary

This application note details the chemoselective reduction of the nitro group in 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl to its corresponding aniline. The primary challenge in this transformation is the preservation of the aryl-bromide bond (


) and the aryl-fluoride bond (

). While the fluoride is generally robust, the bromide is highly susceptible to hydrogenolysis (dehalogenation) under standard catalytic hydrogenation conditions (e.g.,

).

Furthermore, the steric bulk of the ortho-biaryl linkage (position 1,1') creates a kinetically hindered environment around the nitro group at position 2, necessitating optimized reaction conditions to ensure full conversion.

This guide presents two validated protocols:

  • Protocol A (The "Gold Standard"): Iron-mediated reduction (Béchamp-type) using

    
    . This method is thermodynamically unable to cleave the 
    
    
    
    bond, ensuring 100% chemoselectivity.
  • Protocol B (High-Throughput/Clean): Platinum-catalyzed hydrogenation using sulfided Pt/C. This serves as a cleaner alternative to iron sludge but requires strict pressure control.

Chemoselectivity & Mechanistic Analysis

The reduction of nitroarenes proceeds through a cascade of intermediates: Nitro (


) 

Nitroso (

)

Hydroxylamine (

)

Amine (

).

The Dehalogenation Risk: In catalytic hydrogenation, oxidative addition of the metal catalyst (M) into the


 bond competes with nitro reduction.
  • Palladium (Pd):

    
    . High Risk.  Pd/C will rapidly strip the bromine atom, yielding 3'-fluoro-2-aminobiphenyl (impurity).
    
  • Platinum (Pt):

    
    . Lower Risk.  Pt preferentially binds the nitro group, but high pressures or long reaction times can still induce dehalogenation.
    
  • Iron (

    
    ):  Single Electron Transfer (SET) mechanism. The redox potential of 
    
    
    
    is insufficient to reduce an unactivated aryl bromide. Zero Risk.
Decision Matrix: Selecting the Right Protocol

DecisionMatrix Start Start: Substrate Analysis Scale Scale of Reaction? Start->Scale Small < 100 mg (Screening) Scale->Small High Throughput Large > 1 gram (Prep/Process) Scale->Large Batch Production ProtoB Protocol B: Pt(S)/C + H2 (Cleaner Workup) Small->ProtoB Clean Is Filtration of Fe sludge acceptable? Large->Clean No No Clean->No Strict Purity Req Yes Yes Clean->Yes Robustness Req ProtoA Protocol A: Fe / NH4Cl (Guaranteed Selectivity) No->ProtoB Yes->ProtoA

Figure 1: Decision tree for selecting the reduction method based on scale and purity requirements.

Protocol A: Iron / Ammonium Chloride Reduction

Status: Validated | Selectivity: >99% | Yield: 85-95%

This method utilizes zero-valent iron (


) activated by mild acid (

). It is biphasic and relies on surface-mediated electron transfer.
Materials
  • Substrate: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (1.0 equiv)

  • Reductant: Iron Powder, 325 mesh (5.0 equiv)

    • Note: Do not use rusted iron filings. Fresh, fine powder is critical.

  • Electrolyte/Acid Source: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1).

    • Why: The organic solvent dissolves the substrate; water dissolves the

      
       and facilitates electron transfer at the iron surface.
      
Step-by-Step Procedure
  • Activation (Critical Step): In a round-bottom flask, suspend the Iron powder in the water portion (e.g., 5 mL water per gram of Fe). Add 2-3 drops of concentrated HCl and stir for 5 minutes. This etches the oxide layer, exposing reactive

    
    .
    
  • Assembly: Add the Ethanol (or Methanol) and the solid

    
     to the flask.
    
  • Addition: Add the nitro-biphenyl substrate. The mixture will be a slurry.

  • Reaction: Heat the mixture to reflux (

    
    C)  with vigorous mechanical stirring.
    
    • Insight: Magnetic stirring often fails as the iron clumps. Overhead mechanical stirring is recommended for scales >5g.

  • Monitoring: Monitor by HPLC or TLC (eluent: 20% EtOAc/Hexanes).

    • Time: Due to the steric hindrance of the biphenyl ortho-nitro group, this reaction may take 2-6 hours , longer than typical nitrobenzene reductions.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Filter the black slurry through a Celite pad to remove iron oxides. Wash the pad copiously with EtOAc or MeOH.

    • Concentrate the filtrate to remove organics.[5]

    • Extract the remaining aqueous residue with EtOAc (3x).[5]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      
Troubleshooting Protocol A
ObservationRoot CauseCorrective Action
Stalled Reaction (<50% conversion) Iron surface passivation or poor mixing.Add 1 equiv of fresh activated Iron; Switch to mechanical stirring; Increase temperature.
Azo-dimer formation Medium too basic or insufficient proton source.Add more

or a drop of Acetic Acid.
Product trapped in sludge Amine product adsorbing to Iron oxides.Wash Celite cake with 5% MeOH in DCM (more polar) to desorb product.

Protocol B: Catalytic Hydrogenation (Pt/C)

Status: Alternative | Selectivity: 95-98% (Requires Control) | Yield: >90%

WARNING: Do NOT use Palladium on Carbon (Pd/C). It will cause extensive debromination.

Materials
  • Catalyst: 5% Platinum on Carbon, Sulfided (Pt(S)/C).

    • Why: Sulfur poisons the highly active sites responsible for hydrogenolysis (C-Br bond breaking) while retaining activity for nitro reduction.

  • Solvent: Ethyl Acetate or THF. Avoid MeOH if transesterification side-products are possible (unlikely here, but good practice).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30 psi).
    
Step-by-Step Procedure
  • Inerting: Charge the reaction vessel with the substrate and catalyst (2-5 wt% loading relative to substrate). Purge with Nitrogen (

    
    ) three times.
    
    • Safety: Dry Pt/C is pyrophoric. Always wet with solvent under inert gas.

  • Solvent Addition: Add solvent (degassed).

  • Hydrogenation: Introduce

    
    .[2][3]
    
    • Pressure:[1][2][4][6][7][8] Keep pressure low (1-3 bar / 15-45 psi). High pressure promotes debromination.

  • Reaction: Stir at room temperature (

    
    C).
    
    • Note: Do not heat unless absolutely necessary. Heat increases the rate of C-Br cleavage significantly.

  • Monitoring: Check LCMS every hour. Look for the "Des-Bromo" peak (M-H = Product - 79/81).

    • If Des-Bromo > 2%, stop reaction immediately and filter.

  • Workup: Filter through Celite to remove catalyst.[2] Concentrate filtrate.[1][2][5]

Analytical Quality Control (PAT)

Distinguishing the target product from the potential dehalogenated impurity is critical.

Target Molecule: 4-Bromo-3'-fluoro-2-amino-1,1'-biphenyl Impurity: 3'-Fluoro-2-amino-1,1'-biphenyl (Des-Bromo)

FeatureTarget Product (

)
Impurity (Des-Bromo)
Mass Spectrometry (ESI+) Shows characteristic 1:1 doublet (isotopes

and

).
Shows single peak (M - 79 mass units).
1H NMR (Aromatic Region) Distinct coupling pattern. The proton ortho to the amine and meta to the bromo will appear as a doublet.Simplified spectrum; loss of the specific splitting caused by Br.
Retention Time (Reverse Phase) Later eluting (Br makes the molecule more lipophilic).Earlier eluting (more polar without Br).
Reaction Workflow Diagram

Workflow Substrate Substrate: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Reagents Add Fe + NH4Cl + EtOH/H2O Substrate->Reagents Reflux Reflux 80°C (2-6 hrs) (Vigorous Stirring) Reagents->Reflux Check LCMS Check: Is Nitro consumed? Reflux->Check Check->Reflux No Workup Filter (Celite) -> Extract (EtOAc) Check->Workup Yes Final Target Amine Workup->Final

Figure 2: Operational workflow for the Iron-mediated reduction protocol.

References

  • Bechamp Reduction Mechanism & Protocol

    • Source: Org.[3][7][9][10][11][12] Synth. 1948, 28, 11; Coll. Vol. 3, 63.

    • Context: Found
    • URL:

  • Chemoselective Hydrogenation (PtZn Catalysts)

    • Title: Efficient Catalytic System for Chemoselective Hydrogenation of Halonitrobenzene to Haloaniline Using PtZn Intermetallic Compound.[6][7]

    • Source: ACS Catalysis (2015).[7]

    • Context: Describes the suppression of C-X bond cleavage using modified Platinum c
    • URL:

  • Iron/Ammonium Chloride Specificity

    • Title: Reduction of nitro arene by Fe/ammonium chloride.[1][2][13]

    • Source: ChemSpider Synthetic Pages.
    • Context: Specific protocol details for the Fe/NH4Cl system, noting the mild conditions compared to Fe/HCl.
    • URL:

  • Steric Hindrance in Biphenyls

    • Title: Overcoming steric hindrance in N-(2-tert-butyl-4-nitrophenyl)acetamide reactions.
    • Source: BenchChem Application Notes.[2]

    • Context: Discusses the kinetic challenges of ortho-substituted aromatics, relevant to the 2-nitro-1,1'-biphenyl core.
    • URL:

Sources

Application

Application Note: Cross-Coupling Architectures for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Executive Summary & Scaffold Analysis The molecule 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Its value lies in its unique structural and electronic properties:

  • The 4-Bromo "Warhead": Located meta to the nitro group, this position is electronically activated for oxidative addition by Palladium (Pd) catalysts due to the electron-withdrawing nature of the nitro group and the fluorinated B-ring.

  • The 2-Nitro "Gatekeeper": The ortho-nitro group induces a significant torsional twist between the two phenyl rings (atropisomerism potential), preventing planarity. This non-planar conformation is critical for binding pockets that require 3D-complexity rather than flat intercalators.[1] Furthermore, the nitro group serves as a masked aniline, allowing for late-stage reduction and amide coupling.

  • The 3'-Fluoro Tracer: Located on the B-ring, this fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and serves as a handle for

    
    -NMR monitoring without interfering with the primary coupling chemistry on the A-ring.
    

This guide details the optimized protocols for Suzuki-Miyaura Carbon-Carbon (C-C) coupling and Buchwald-Hartwig Carbon-Nitrogen (C-N) amination, specifically tailored to preserve the nitro functionality while maximizing yield.[1]

Chemo-Selectivity & Mechanistic Logic[1]

Before executing protocols, researchers must understand the reactivity hierarchy. The nitro group (


) is a strong electron-withdrawing group (EWG).[1]
  • Oxidative Addition (OA): The electron-deficient nature of the A-ring makes the C-Br bond highly reactive toward

    
    . OA is rarely the rate-limiting step here.[1]
    
  • Catalyst Poisoning: Nitro groups can coordinate to Pd or undergo competing reduction. Therefore, ligand selection is critical to out-compete nitro-coordination and prevent formation of inactive Pd-black.[1]

  • Base Sensitivity: Strong alkoxide bases (e.g.,

    
    ) can cause nucleophilic aromatic substitution (
    
    
    
    ) at the nitro-bearing ring or degrade the nitro group. We utilize mild carbonate or phosphate bases.[2]
Decision Matrix: Reaction Pathway

ReactionWorkflow Start 4-Bromo-3'-fluoro- 2-nitro-1,1'-biphenyl Decision Target Moiety? Start->Decision Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amines/Anilines) Decision->Buchwald C-N Bond Suz_Cond Pd(dppf)Cl2 K2CO3, Dioxane/H2O Suzuki->Suz_Cond Buch_Cond Pd2(dba)3 + XPhos Cs2CO3, Toluene Buchwald->Buch_Cond Product_C Biaryl Product (Retains Nitro) Suz_Cond->Product_C Product_N Aminated Product (Retains Nitro) Buch_Cond->Product_N

Figure 1: Strategic workflow for divergent synthesis. The choice of pathway dictates specific catalyst/base combinations to avoid nitro-group interference.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Attachment of aryl or heteroaryl groups at the C4 position.

Rationale

We utilize


 . The bidentate ferrocenyl ligand (dppf) creates a large bite angle, which is robust and resists displacement by the nitro group. It is less prone to "homocoupling" side reactions than 

.
Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.04-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl
Boronic Acid 1.2 - 1.5

(Aryl/Heteroaryl)
Catalyst 0.03 (3 mol%)

Base 2.5

(2M Aqueous)
Solvent [0.1 M]1,4-Dioxane (Degassed)
Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Boronic Acid (1.2 eq), and Catalyst (3 mol%). Cap with a septum.

  • Degassing: Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Note: Oxygen is the enemy of Pd(0); thorough degassing is vital.
    
  • Solvent Addition: Add 1,4-Dioxane via syringe.

  • Base Activation: Add

    
     (2M aq)  solution via syringe. The biphasic system (Dioxane/Water) is crucial for solubilizing the inorganic base while keeping the organic reactants in solution.
    
  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide is less polar than most coupled products.

    • Endpoint: Disappearance of the bromide peak in LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of primary or secondary amines at the C4 position.

Rationale

Standard Buchwald conditions often fail with nitro-substrates due to catalyst poisoning.[1] We employ BrettPhos or XPhos precatalysts. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the reductive elimination step, which is often the bottleneck for electron-deficient arenes.[1] We use Cesium Carbonate (


)  instead of Sodium tert-butoxide (

) to prevent base-mediated decomposition of the nitro group.
Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.04-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl
Amine 1.2Primary or Secondary Amine
Catalyst Source 0.02 (2 mol%)

Ligand 0.04 (4 mol%)XPhos (for general amines) or BrettPhos (for primary amines)
Base 2.0

(Anhydrous)
Solvent [0.15 M]Toluene or tert-Amyl Alcohol (Anhydrous)
Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     and Ligand in a small amount of solvent under 
    
    
    
    and stir for 5 mins at RT to generate the active catalytic species.
  • Main Setup: In a Schlenk tube, combine Substrate , Base , and Amine (if solid).

  • Combination: Add the catalyst/ligand solution to the main tube. Add remaining solvent.

  • Thermal Cycle: Heat to 100°C .

    • Note: If using volatile amines, use a sealed pressure tube.

  • Monitoring: Reaction typically completes in 6–16 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with

    
    . Concentrate the filtrate.
    

Troubleshooting & Optimization Guide

When yields are suboptimal (<50%), consult the following mechanistic diagnostic table:

ObservationDiagnosisCorrective Action
Start Material Remains Catalyst DeactivationSwitch solvent to 1-Butanol . The higher polarity can stabilize the intermediate oxidative addition complex.
Protodebromination (H replaces Br)Reductive Side-ReactionThis occurs if the reaction is overheated in the presence of alcohols. Switch to Toluene or DMF and ensure strictly anhydrous conditions.
Nitro Reduction (Amine formed)Hydride TransferAvoid formate sources. Ensure the

line is free of

. Use weaker bases (

).
Black Precipitate Pd AggregationThe ligand is detaching.[3] Increase Ligand:Metal ratio to 2:1 or 3:1.
Mechanistic Visualization: Ligand Effect

The diagram below illustrates why bulky ligands (XPhos) are required to protect the Pd center from the nitro group.

Mechanism Pd_L Active Species [Pd(0)-Ligand] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd_L->OxAdd Fast (Activated by NO2) Coord Nitro-Coordination (Catalyst Trap) OxAdd->Coord Small Ligand (PPh3) Prod Reductive Elimination (Product Release) OxAdd->Prod Bulky Ligand (XPhos) Steric Shielding Coord->Pd_L Slow/Dead End

Figure 2: Kinetic competition between productive coupling and nitro-coordination.[1] Bulky ligands prevent the 'Catalyst Trap' pathway.

Safety & Handling

  • Nitro Compounds: While this specific biphenyl is relatively stable, nitro-aromatics possess high potential energy.[1] Do not heat the dry solid above 150°C. Always conduct reactions in solution.

  • Bromides: Organic bromides are potential alkylating agents. Wear nitrile gloves and work in a fume hood.

  • Palladium Residues: Pd-contaminated waste must be segregated for heavy metal disposal.[1]

References

  • Suzuki-Miyaura General Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald-Hartwig with Nitro Tolerance

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fluorinated Biphenyl Synthesis

    • Al-Muntaser, M. S., et al. (2023).[1] Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions. ACS Omega, 8(32), 29193–29208. Link

  • Handling of Electron-Deficient Aryl Halides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem Protocol Database

    • Application Notes for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (Analogous Protocol). Link

Sources

Method

Advanced Application Note: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl in Liquid Crystal &amp; Heterocycle Synthesis

[1][2] Executive Summary This application note details the strategic utilization of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (hereafter referred to as Intermediate A ) as a "gateway scaffold" in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the strategic utilization of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (hereafter referred to as Intermediate A ) as a "gateway scaffold" in the synthesis of advanced Liquid Crystal (LC) mesogens and organic semiconductor hosts.[1][2]

Unlike simple biphenyls, Intermediate A possesses three distinct orthogonal reactive handles:

  • 4-Bromo: A handle for chain elongation (Suzuki/Sonogashira) to establish the high aspect ratio required for nematic phases.

  • 2-Nitro: A latent nitrogen source for reductive cyclization (Cadogan) to form carbazoles or reduction to amines for polyimide alignment layers.

  • 3'-Fluoro: A lateral substituent that disrupts molecular packing (lowering melting points) and imparts dielectric anisotropy (

    
    ) without significantly increasing viscosity.[2]
    

This guide provides validated protocols for synthesizing Intermediate A via chemoselective coupling and its subsequent conversion into high-value fluorinated terphenyls and carbazole hosts.[1][2]

Structural Rationale & Material Physics[2]

The Role of Lateral Fluorination

In modern Active Matrix LCDs (AM-LCD), lateral fluorination is preferred over cyano- groups because it provides high voltage holding ratios (VHR) and low viscosity.[1][2] The 3'-fluoro position in Intermediate A is critical because:

  • Viscosity Suppression: It disrupts

    
    -
    
    
    
    stacking just enough to prevent crystallization while maintaining the nematic phase.
  • Dielectric Tuning: The C-F bond vector contributes to

    
    , essential for switching threshold voltages.
    
The Nitro "Pivot"

While nitro groups are rarely found in final commercial LC mixtures due to UV instability and high viscosity, the 2-nitro group in Intermediate A is a synthetic pivot. It provides the steric bulk necessary to force the biphenyl system out of planarity during intermediate steps (preventing premature insolubility) and serves as the precursor for Carbazole synthesis—a key motif in OLED hosts and photorefractive LCs.

Synthesis Protocols

Protocol A: Chemoselective Synthesis of Intermediate A

Target: Selective coupling of 3-fluorophenylboronic acid to the iodo position of 4-bromo-1-iodo-2-nitrobenzene, leaving the bromo position intact for future reactions.[1][2]

Reaction Scheme: 4-Bromo-1-iodo-2-nitrobenzene + 3-Fluorophenylboronic acid → Intermediate A[1][2]

Reagents:

  • 4-Bromo-1-iodo-2-nitrobenzene (1.0 eq)[1][2]

  • 3-Fluorophenylboronic acid (1.1 eq)[1][2]

  • Catalyst: Pd(PPh3)4 (2.0 mol%) — Chosen for lower reactivity to avoid activating the bromide.[2]

  • Base: Na2CO3 (2.0 M aq, 3.0 eq)[2]

  • Solvent: DME (Dimethoxyethane) / Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Degassing: Charge a 3-neck flask with DME and 2.0 M Na2CO3. Sparge with Argon for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Loading: Add 4-bromo-1-iodo-2-nitrobenzene and Pd(PPh3)4 under positive Argon flow. Stir for 10 mins to ensure catalyst solvation.

  • Addition: Add 3-fluorophenylboronic acid.

  • Reaction: Heat to 60°C (internal temperature). Note: Do not exceed 70°C. Higher temperatures risk activating the 4-Bromo site.[1][2]

  • Monitoring: Monitor via HPLC/TLC every hour. The reaction is typically complete in 4-6 hours.[1] Look for the disappearance of the iodo-starter. If di-coupled product (terphenyl) appears, lower temp to 50°C.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Recrystallize from Ethanol/Hexane (1:4). The nitro group aids crystallization.

Yield Expectation: 75-85% as yellow needles.

Protocol B: Elongation to Fluorinated Terphenyl Mesogens

Target: Synthesis of 4''-Alkyl-3'-fluoro-2-nitro-1,1':4',1''-terphenyl (LC Core).[1][2]

Context: This step utilizes the preserved 4-Bromo handle.[1]

Reagents:

  • Intermediate A (1.0 eq)[1][2][3]

  • 4-Pentylphenylboronic acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl2 (3.0 mol%) — More active catalyst required for the deactivated/sterically hindered nitro-biphenyl system.[1][2]

  • Base: K3PO4 (3.0 eq)[1][2]

  • Solvent: Toluene / Water (10:1)[1][2]

Procedure:

  • Combine Intermediate A, boronic acid, and K3PO4 in Toluene/Water.

  • Degas thoroughly. Add Pd(dppf)Cl2.

  • Reflux at 90-100°C for 12 hours. The steric hindrance from the 2-nitro group requires higher energy than Protocol A.

  • Purification: Column chromatography (Silica, Hexane/DCM gradient).[2]

Protocol C: Reductive Cyclization to Fluorinated Carbazoles

Target: Synthesis of 2-Fluoro-7-bromocarbazole (via Cadogan Cyclization).[1][2] Application: This converts the LC intermediate into a Host Material for OLEDs or Photorefractive LCs.

Mechanism: Deoxygenation of the nitro group by a phosphorous(III) species to form a nitrene, which inserts into the adjacent aryl C-H bond.

Reagents:

  • Intermediate A (1.0 eq)[1][2][3]

  • Triphenylphosphine (PPh3) (2.5 eq) or Triethylphosphite (P(OEt)3) (solvent/reagent).[2]

  • Solvent: o-Dichlorobenzene (high boiling point required).[1][2]

Procedure:

  • Dissolve Intermediate A and PPh3 in o-Dichlorobenzene (0.5 M concentration).

  • Heat to 180°C (reflux) under Nitrogen.

  • Critical Observation: The reaction will turn dark brown. Evolution of nitrogen gas is not observed (oxygen is transferred to PPh3 to form O=PPh3).

  • Run for 12-24 hours. Monitor by TLC (Carbazoles are highly fluorescent under UV).

  • Workup: Distill off solvent. The major byproduct is Triphenylphosphine oxide (TPPO).

  • Purification: Flash chromatography is difficult due to TPPO. Pro-Tip: Precipitate TPPO by adding cold Hexane to the crude mixture first, filter, then column the filtrate.

Critical Process Parameters (CPP) & Troubleshooting

Solvent Screening for Protocol A (Selectivity)

The choice of solvent impacts the chemoselectivity of the Iodo vs. Bromo coupling.

Solvent SystemTemp (°C)Conversion (Iodo)Selectivity (Mono:Di)Notes
DME / Water 60 98% 95:5 Recommended.[1][2] Excellent solubility.
THF / Water6090%88:12Slightly lower selectivity; THF reflux is too energetic.
Toluene / Water8095%70:30Poor selectivity; higher temp activates Br.
DMF (Anhydrous)100100%50:50Loss of selectivity; rapid oxidative addition at Br.
Safety & Handling
  • Nitro Compounds: Potentially explosive if distilled to dryness at high heat. Always test for thermal stability (DSC) before scaling up >100g.

  • Organotin/Boron: While Suzuki uses Boron (safer), if Stille coupling is used as an alternative, strict waste segregation is required.[2]

  • Fluorinated Intermediates: Often possess higher skin permeability. Double-gloving (Nitrile) is recommended.[1][2]

Visualizing the Workflow

The following diagram illustrates the divergent utility of Intermediate A, showing how chemoselectivity dictates the final material application.

G cluster_0 Starting Material cluster_1 Protocol A: Chemoselective Coupling cluster_2 Application Pathways SM 4-Bromo-1-iodo- 2-nitrobenzene IntA INTERMEDIATE A (4-Bromo-3'-fluoro- 2-nitro-1,1'-biphenyl) SM->IntA 3-F-Ph-B(OH)2 Pd(PPh3)4, 60°C (Selectivity: I > Br) Terphenyl Fluorinated Terphenyl (Nematic LC Core) IntA->Terphenyl Protocol B: Suzuki Extension (Reacts at Br) Carbazole 2-Fluoro-7-bromo- carbazole (OLED Host) IntA->Carbazole Protocol C: Cadogan Cyclization (Reacts at NO2 + Ortho-H) Logic1 Why Selectivity Matters? Preserves Br for Elongation IntA->Logic1

Caption: Divergent synthesis pathway starting from chemoselective generation of Intermediate A, leading to either Liquid Crystal mesogens (green) or Carbazole hosts (red).[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link[1][2]

  • Gray, G. W., & Hird, M. (1998).[2] Liquid Crystals of One- and Two-Dimensional Order. Synthesis of Fluorinated Terphenyls. Taylor & Francis. (Standard text for LC synthesis).

  • Freeman, A. W., et al. (2005).[2] Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. Journal of Organic Chemistry, 70(13), 5014–5019.[2] Link[1][2]

  • Kirsch, P., & Bremer, M. (2000).[2] Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.[2] Link

  • BenchChem. (2025).[4] Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Substrates. Link[1][2]

Sources

Application

Strategic Synthesis of 4-amino-3'-fluoro-2-nitro-1,1'-biphenyl: A Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling

An Application Note and Protocol for Researchers Abstract Substituted biaryl scaffolds are foundational motifs in modern drug discovery and materials science. Among these, the 4-amino-3'-fluoro-2-nitro-1,1'-biphenyl fram...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Substituted biaryl scaffolds are foundational motifs in modern drug discovery and materials science. Among these, the 4-amino-3'-fluoro-2-nitro-1,1'-biphenyl framework serves as a versatile intermediate, combining key structural elements for further functionalization. The presence of an amino group for derivatization, a reducible nitro group, and a fluorine atom to modulate physicochemical properties makes it a valuable building block.[1][2][3] This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, centered on the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental workflow, and discuss critical parameters for optimization and troubleshooting, particularly addressing the challenges posed by sterically hindered substrates.

Introduction: The Rationale for Suzuki-Miyaura Coupling

The construction of the C-C bond between two aromatic rings is a cornerstone of organic synthesis. The Suzuki-Miyaura reaction has become a dominant methodology due to its mild reaction conditions, exceptional tolerance of various functional groups, and the general environmental benignity of its organoboron reagents.[4][5] For the synthesis of a polysubstituted system like 4-amino-3'-fluoro-2-nitro-1,1'-biphenyl, this tolerance is paramount. The reaction must proceed without compromising the sensitive amino and nitro functionalities.

Our retrosynthetic approach dissects the target molecule into two commercially available or readily accessible coupling partners: 4-bromo-2-nitroaniline and 3-fluorophenylboronic acid .

Retrosynthetic Analysis:

The primary challenge in this synthesis is the steric hindrance imposed by the ortho-nitro group on the aniline ring.[4][6] This steric congestion can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often necessitating the use of specialized, bulky phosphine ligands to achieve high yields.[6][7][8]

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A deep understanding of this cycle is critical for troubleshooting and optimization. The generally accepted mechanism involves three key stages:[9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-nitroaniline, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its aryl group (3-fluorophenyl) to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex [Ar¹-Pd(II)L₂-X] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_biaryl [Ar¹-Pd(II)L₂-Ar²] transmetalation->pd_biaryl boronate Ar²-B(OR)₃⁻ (from Ar²-B(OH)₂ + Base) boronate->transmetalation Boronate Activation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product reagents Ar¹-X = 4-bromo-2-nitroaniline Ar²-B(OH)₂ = 3-fluorophenylboronic acid

Caption: The Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Materials and Equipment
ReagentCAS No.MW ( g/mol )Amount (mg)Equivalents
4-Bromo-2-nitroaniline875-51-4217.032171.0
3-Fluorophenylboronic acid13941-06-3139.921961.4
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.504.50.02
SPhos (Ligand)657408-07-6410.4716.40.04
Potassium Phosphate (K₃PO₄)7778-53-2212.276373.0
1,4-Dioxane (Anhydrous)123-91-188.115 mL-
Degassed Water7732-18-518.021 mL-

Equipment:

  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Schlenk line with Nitrogen or Argon supply

  • Heating mantle with a temperature controller and oil bath

  • Standard glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Synthetic Workflow

Sources

Method

Application Note: Optimized C-N Cross-Coupling of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Executive Summary This Application Note details the protocol for the Buchwald-Hartwig amination of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . This substrate presents a specific set of chemoselective challenges: the presen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the Buchwald-Hartwig amination of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . This substrate presents a specific set of chemoselective challenges: the presence of a redox-sensitive nitro group (


), an electron-withdrawing fluorine atom on the distal ring, and the steric torsion inherent to the ortho-substituted biphenyl core.[1]

While standard S


Ar conditions often fail for this substrate due to the meta relationship between the nitro group and the bromide, Palladium-catalyzed cross-coupling offers a robust solution. This guide prioritizes the preservation of the nitro functionality  (for downstream reduction) and the minimization of hydrodehalogenation .

Recommended System:

  • Catalyst: BrettPhos Pd G4 (or RuPhos Pd G4 for secondary amines).[1]

  • Base: Cesium Carbonate (

    
    ) to prevent nitro-reduction/poisoning.[1]
    
  • Solvent: 1,4-Dioxane (anhydrous).[1]

Substrate Analysis & Mechanistic Insight[2][3]

The Challenge

The substrate contains three distinct features that dictate the reaction conditions:

  • C4-Bromide: The oxidative addition handle.[1] It is activated by the electron-withdrawing nitro group, facilitating the first step of the catalytic cycle.

  • C2-Nitro Group:

    • Sterics: Being ortho to the biaryl axis, it forces the biphenyl system into a twisted conformation, reducing conjugation between rings.

    • Chemoselectivity:[1] Strong alkoxide bases (e.g.,

      
      ) can cause nucleophilic attack on the nitroarene or facilitate reduction.[1] Weak inorganic bases are required.[1]
      
  • C3'-Fluorine: Located on the distal ring, this group is generally inert but increases the lipophilicity of the substrate.

The Catalytic Cycle

The mechanism relies on the Pd(0)/Pd(II) cycle. The critical deviation for this substrate is the Reductive Elimination step. The electron-poor nature of the nitrophenyl ring pulls electron density from the Palladium center, potentially slowing down reductive elimination relative to electron-rich substrates. Therefore, electron-rich, bulky phosphine ligands (Buchwald Type) are essential to push the cycle forward.[1]

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by NO2 EWG) Pd0->OxAdd + Ar-Br Complex1 L-Pd(II)(Ar)(Br) OxAdd->Complex1 LigandEx Amine Coordination & Deprotonation Complex1->LigandEx + HNR2 / Base Complex2 L-Pd(II)(Ar)(NHR) LigandEx->Complex2 RedElim Reductive Elimination (Rate Determining Step) Complex2->RedElim Product Aminated Product + Regenerated Pd(0) RedElim->Product Product->Pd0

Figure 1: Catalytic cycle highlighting the impact of the nitro group.[1] The EWG nature aids Oxidative Addition but requires bulky, electron-rich ligands to drive Reductive Elimination.

Screening Strategy & Optimization

Do not commit the entire batch to a single condition. The biphenyl core's solubility can vary significantly based on the amine partner.

Ligand Selection Matrix

We utilize "Generational" Precatalysts (Pd G3/G4) to ensure precise L:Pd ratios and air stability.[1]

Ligand ClassRecommended PrecatalystTarget Amine TypeRationale for this Substrate
BrettPhos BrettPhos Pd G4Primary AminesBest for mono-arylation; resists inhibition by the nitro group.[1]
RuPhos RuPhos Pd G4Secondary AminesExcellent for steric bulk; high turnover frequency.[1]
XPhos XPhos Pd G4General / Weak NucleophilesRobust generalist; good if solubility is poor (high T allowed).[1]
BINAP Pd(OAc)₂ + BINAPChelating AminesUse only if monodentate ligands fail; generally slower for this system.[1]
Base & Solvent Compatibility
  • Avoid:

    
     or 
    
    
    
    . These can lead to competitive reduction of the nitro group or S
    
    
    Ar side reactions.
  • Select:

    
     (Cesium Carbonate) or 
    
    
    
    (Potassium Phosphate).[1] These weak bases are sufficient for Buchwald-Hartwig amination utilizing G3/G4 precatalysts and preserve the nitro functionality.[1]

Detailed Experimental Protocol

Materials
  • Substrate: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv.[1]

  • Catalyst: BrettPhos Pd G4 (Sigma-Aldrich #804355) - Loading: 1.0 – 3.0 mol%.[1]

  • Base:

    
     (anhydrous, granular) - 2.0 equiv.[1]
    
  • Solvent: 1,4-Dioxane (Anhydrous, sparged with Nitrogen).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (optional, for NMR yield).

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv),

      
       (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv).[1]
      
    • Note: If the amine is a solid, add it at this step.

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with inert gas (

      
       or Ar) three times.[1]
      
    • Inject anhydrous 1,4-Dioxane via syringe.[1] Concentration should be 0.1 M to 0.2 M relative to the aryl bromide.

    • Note: If the amine is a liquid, add it now via microliter syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 100 °C .

    • Stir vigorously (800+ RPM). The suspension of

      
       requires high agitation for effective phase transfer.[1]
      
    • Monitor via HPLC or UPLC-MS at 2 hours and 12 hours.

    • Endpoint: Consumption of aryl bromide.

  • Workup (Metal Scavenging):

    • Cool to room temperature.[1]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Crucial Step: Add SiliaMetS® Thiol or QuadraSil™ MP scavenger resin to the filtrate and stir for 30 minutes. This removes residual Palladium, preventing contamination in downstream biological assays.

    • Filter again and concentrate in vacuo.

  • Purification:

    • Flash column chromatography.[1] The nitro group makes the product polar; a gradient of Hexanes/EtOAc is usually effective.

Troubleshooting & Decision Tree

If conversion is low (<50%) after 12 hours, follow this logic flow to optimize.

DecisionTree Start Low Conversion? Check1 Is SM remaining? Start->Check1 Check2 Is De-halogenated product formed? Check1->Check2 Yes Action3 Change Base to K3PO4 + H2O (2%) Check1->Action3 No (Complex Mix) Action1 Increase Temp to 110°C Switch to XPhos Pd G4 Check2->Action1 No (Just SM) Action2 Switch Solvent to t-Amyl Alcohol Check2->Action2 Yes (Reduction)

Figure 2: Optimization logic. De-halogenation indicates the catalyst is active but the amine is not coordinating fast enough (reductive elimination issue).

Specific Notes on the Nitro Group:

  • Problem: Dark/Black reaction mixture with low yield often indicates Pd-nitro coordination or reduction.

  • Solution: Ensure the base is strictly anhydrous

    
    .[1] Water can facilitate the reduction of nitro groups to nitroso/hydroxylamines in the presence of Pd. However, trace water is sometimes needed for 
    
    
    
    solubility; if using phosphate, control water content precisely (e.g., 1-2% v/v).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2]

  • Wolfe, J. P., & Buchwald, S. L. (2000).[1][3] Scope and limitations of the Pd/BINAP-catalyzed amination of aryl bromides. The Journal of Organic Chemistry, 65(4), 1144-1157.[1][3] [1]

  • Green, R. A., & Hartwig, J. F. (2014).[1][4] Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.[1][4][5] Organic Letters, 16(17), 4388–4391.[1]

  • Driver, M. S., & Hartwig, J. F. (1996).[1] A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2.[1] Journal of the American Chemical Society, 118(30), 7217–7218.

  • BenchChem Application Note. (2025). General Protocol for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Case ID: PUR-4B3F-2N Status: Open Priority: High Assigned Specialist: Senior Application Scientist Introduction: The Support Context Welcome to the Technical Support Center. You are likely attempting to purify 4-Bromo-3'...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4B3F-2N Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Introduction: The Support Context

Welcome to the Technical Support Center. You are likely attempting to purify 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl , a key intermediate likely synthesized via Suzuki-Miyaura coupling.

This molecule presents a unique purification challenge:

  • The "Ortho-Nitro" Effect: The nitro group at the 2-position creates steric hindrance, forcing the biphenyl rings out of planarity. This reduces its binding affinity to silica compared to planar nitro-aromatics, often causing it to elute faster than expected.

  • Solubility Mismatch: The halogenated core is lipophilic, but the nitro group adds polarity. It is often soluble in Dichloromethane (DCM) but poorly soluble in the non-polar mobile phase (Hexanes/Heptanes), leading to potential precipitation on the column.

This guide is structured as a series of Support Tickets addressing the specific failure points of this purification.

Ticket #001: Method Development & Solvent Selection

User Question: I tried 10% EtOAc/Hexane, but my product streaks or co-elutes with impurities. How do I choose the right solvent system?

Technical Resolution: For this specific biphenyl, the standard Hexane/Ethyl Acetate system is often insufficient due to the "ortho-nitro" twist described above. You must tune the selectivity.

The "Golden Zone" Protocol

You must achieve a Retention Factor (


) between 0.25 and 0.35  for the target compound to ensure adequate separation from impurities [1].
Solvent SystemSelectivity CharacteristicsRecommended For
Hexanes / EtOAc Standard polarity modulation.[1][2][3]Initial screening.[1][4]
Hexanes / DCM "Softer" polarity; better solubility for halogenated aromatics.Preventing crystallization on column.
Toluene / Hexanes Pi-pi interaction with aromatic impurities.Separating protodeboronated byproducts.
The TLC Stress Test

Do not just run one TLC plate. Validate the separation:

  • Spot the Crude: Dissolve 5 mg in DCM.

  • Run Solvent A: 10% EtOAc in Hexanes.

    • Result: If

      
      , the solvent is too strong.
      
  • Run Solvent B: 100% Toluene.

    • Insight: Toluene is excellent for separating the des-bromo impurity (biphenyl byproduct) from the brominated target.

Expert Insight: If your spots are "tailing" (streaking), add 1% Triethylamine to the mobile phase. Although nitro compounds are not basic, the silica surface acidity can sometimes interact with the electron-rich biphenyl system.

Ticket #002: Sample Loading & Column Execution

User Question: My compound precipitated at the top of the column, and the bands are uneven. How should I load this?

Technical Resolution: This is a classic failure mode for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl. The compound is soluble in the loading solvent (DCM) but crashes out when it hits the Hexane-rich mobile phase. You must use Dry Loading.

Protocol: The Silica Dry-Load Technique
  • Dissolution: Dissolve your crude reaction mixture in the minimum amount of DCM or Acetone.

  • Adsorption: Add silica gel (ratio: 2g silica per 1g crude mass).

  • Evaporation: Rotovap the mixture until it is a free-flowing, dry powder.

    • Caution: Do not over-dry to the point of static charge buildup, which makes transfer difficult.

  • Loading: Pour the powder onto the top of your pre-packed column.

  • Capping: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbance when adding solvent [2].

The Elution Gradient

Do not run isocratic (single concentration) immediately. Use a step gradient to remove non-polar impurities first.

  • Step 1: 100% Hexanes (2 Column Volumes)

    
     Flushes out phosphine oxides and protodeboronated byproducts.
    
  • Step 2: 0% to 10% EtOAc/Hexanes (Linear Gradient over 10 CV).

  • Step 3: Hold at the % where product elutes (determined by Ticket #001).

Ticket #003: Impurity Removal (Suzuki Specifics)

User Question: I have a dark spot at the baseline and a spot running just above my product. What are they?

Technical Resolution: In the synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, you are dealing with three specific classes of impurities.

Impurity Identification Table
Impurity TypeSource

Relative to Product
Removal Strategy
Protodeboronated Arene Loss of Boronic Acid/BromideHigher (Runs faster)Elute with 100% Hexanes first.
Palladium Residues Catalyst (Pd black/colloids)Baseline (Stuck at top)Requires Celite filtration before column or a scavenger resin [3].[5][6]
Homocoupling (Dimer) Aryl-Aryl couplingVariable (Usually lower)Requires careful gradient optimization.
Palladium Removal Workflow

If your product is grey or black, you have residual Palladium. Flash chromatography alone is often insufficient to remove colloidal Pd.

  • Pre-Column Treatment: Dissolve crude in EtOAc and stir with activated charcoal or Thiol-functionalized silica for 30 minutes. Filter through Celite before dry-loading [4].

Visualizing the Workflow

The following diagram outlines the decision logic for purifying this specific intermediate.

PurificationWorkflow Start Crude 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl SolubilityCheck Check Solubility in Hexanes Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble LiquidLoad Liquid Load (Direct Injection) Soluble->LiquidLoad Yes DryLoad Dry Load (Adsorb on Silica) Soluble->DryLoad No (Precipitates) TLC_Screen TLC Screening (Target Rf 0.3) LiquidLoad->TLC_Screen DryLoad->TLC_Screen Selectivity Separation Issue? TLC_Screen->Selectivity StdSystem Use Hex/EtOAc (Standard) Selectivity->StdSystem Clear Separation AltSystem Switch to Toluene/Hex (For shape selectivity) Selectivity->AltSystem Co-elution/Streaking RunColumn Run Flash Column (Gradient Elution) StdSystem->RunColumn AltSystem->RunColumn

Caption: Decision matrix for loading technique and solvent system selection based on solubility and TLC behavior.

Ticket #004: Troubleshooting FAQ

Q: The product crystallized inside the column, blocking the flow. What now? A: This is "column crashing." Stop the flow immediately.

  • Switch the solvent to 10% DCM in Hexanes. DCM is a strong solvent for this molecule.

  • Run this isocratically until the crystals redissolve.

  • Prevention: Use the Dry Load method described in Ticket #002 for the next run.

Q: I see two spots very close together. Is it an isomer? A: It is likely the protodeboronated impurity (where the Br or Boronic acid was replaced by H). These are very hard to separate.

  • Fix: Switch from EtOAc to Toluene or Benzene (if safety permits) as the modifier. The pi-pi stacking interactions of Toluene often discriminate better between the biphenyl core and its de-functionalized byproducts than simple polarity-based solvents like EtOAc.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][7] Rapid chromatographic techniques for preparative separation with moderate resolution.[2][7] The Journal of Organic Chemistry, 43(14), 2923–2925.[2][7] Link

  • Biotage. (2023).[3][8] How to Optimize TLC to Enhance Purification by Flash Chromatography. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Sample Preparation. Link

Sources

Optimization

🔬 Steric Hindrance Solutions Hub: 2-Nitro Biphenyl Coupling

The following technical guide is structured as a dynamic "Support Center" for researchers encountering difficulties with sterically hindered 2-nitro biphenyl couplings. Status: Operational | Tier: Advanced Chemical Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic "Support Center" for researchers encountering difficulties with sterically hindered 2-nitro biphenyl couplings.

Status: Operational | Tier: Advanced Chemical Support Ticket Subject: Overcoming "The Ortho-Nitro Effect" in Palladium-Catalyzed Cross-Coupling.

📋 Executive Summary

Synthesizing 2-nitro biphenyls via Suzuki-Miyaura coupling is deceptively difficult. The ortho-nitro group presents a "double-edged sword" of failure modes:

  • Steric Bulk: It physically blocks the Palladium center during oxidative addition and transmetallation.

  • Electronic Destabilization: If the nitro group is on the boronic acid, it dramatically accelerates protodeboronation (hydrolysis of the C-B bond), often destroying the starting material before coupling occurs.

This guide provides a diagnostic matrix, mechanistic solutions, and validated protocols to resolve these specific failure points.

🧩 Module 1: Diagnostic Matrix (Tier 1 Support)

Identify your failure mode before changing conditions.

SymptomObservation (LCMS/TLC)Root CauseImmediate Fix
The "Nitrobenzene" Dead End Nitro-boronic acid is consumed rapidly. Major byproduct is nitrobenzene (

). Yield < 10%.
Protodeboronation . The electron-withdrawing

group facilitates base-catalyzed hydrolysis of the C-B bond.
1. Switch partners (put

on the halide).2. Use MIDA boronates or Pinacol esters (not free acids).3. Use anhydrous base (

) in dry solvents.
The "Floating Catalyst" No reaction. Both starting materials remain. Catalyst precipitates as Pd black.Failed Oxidative Addition . The steric bulk of the ortho-nitro group prevents Pd(0) from inserting into the C-X bond.1. Switch to SPhos or XPhos ligands.2. Use Pd-G3/G4 precatalysts to bypass Pd(II) reduction steps.3. Increase temp to >80°C.
The Homocoupling Trap Formation of

(dimer of the boronic acid).
Oxygen Leak / Slow Transmetallation . Oxygen promotes homocoupling; slow cross-coupling allows homocoupling to compete.1. Degas solvents rigorously (sparge with Ar for 20 mins).2. Increase catalyst loading to outcompete the side reaction.
🛠️ Visual Troubleshooting Assistant

The following decision tree helps you select the correct optimization path based on your specific substrates.

Troubleshooting Start START: Analyze Reaction Failure CheckSM Check Starting Materials (LCMS) Start->CheckSM NitroBoron Nitro is on Boronic Acid? CheckSM->NitroBoron Boron Consumed NitroHalide Nitro is on Halide? CheckSM->NitroHalide No Consumption Proto ISSUE: Protodeboronation (Nitrobenzene formed) NitroBoron->Proto Yes OxAdd ISSUE: Failed Oxidative Addition (No Conversion) NitroHalide->OxAdd Yes Sol1 SOLUTION A: Use MIDA Boronate OR Anhydrous Conditions Proto->Sol1 Sol3 STRATEGY: Swap Partners (Put Nitro on Halide) Proto->Sol3 Preferred Sol2 SOLUTION B: Use SPhos Pd G3 (High Steric Demand) OxAdd->Sol2

Caption: Decision tree for identifying failure modes based on substrate consumption and byproduct analysis.

⚙️ Module 2: The "Hardware" (Ligand & Catalyst Selection)

Standard ligands like


 or dppf will fail here. You require Buchwald Dialkylbiaryl Phosphines .[1]
Why SPhos is the Gold Standard

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice for 2-nitro coupling for two mechanistic reasons:

  • Steric Bulk: The cyclohexyl groups and the biaryl backbone create a massive steric environment. This forces the formation of a monolithic

    
      species (rather than 
    
    
    
    ), which is chemically "hungry" enough to undergo oxidative addition even with hindered substrates.
  • Stability: It forms a palladacycle that is robust against air and moisture, protecting the active catalyst during the slow transmetallation step caused by the nitro group's bulk.

LigandRecommendationBest Use Case
SPhos ⭐⭐⭐⭐⭐ (Essential)The default for ortho-substituted biaryls.
XPhos ⭐⭐⭐⭐ (Alternative)Use if SPhos fails; better for aryl chlorides or sulfonates.
RuPhos ⭐⭐⭐ (Specific)Better if the partner has an amine or alkoxide (Buchwald-Hartwig).

❌ (Avoid)Too small, leads to bis-ligation (

), inactive for hindered substrates.

🧬 Module 3: Mechanistic Insights (Tier 2 Support)

Understanding the "Why" allows you to improvise. The diagram below illustrates where the nitro group attacks the catalytic cycle.

CatalyticCycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Block1 BLOCKER 1: Steric Hindrance (Nitro on Halide) Block1->OxAdd Slows Step Block2 BLOCKER 2: Protodeboronation (Nitro on Boron) Block2->TransMet Destroys Reagent

Caption: The catalytic cycle showing specific interference points of the 2-nitro group.

The "Partner Swap" Strategy

This is the single most effective optimization.

  • Scenario A (Hard): 2-Nitrophenylboronic acid + Aryl Bromide.

    • Risk:[2] The nitro-boronic acid hydrolyzes (protodeboronation) faster than it couples.

  • Scenario B (Easier): 2-Bromonitrobenzene + Aryl Boronic Acid.

    • Advantage:[1][2][3][4] The nitro-halide is stable. While oxidative addition is sterically hindered, SPhos can overcome this. The boronic acid partner (now without the nitro group) remains stable in base.

🧪 Module 4: Validated Protocols (Tier 3 Support)

Protocol A: The "Partner Swap" (Preferred)

Use this when you can put the nitro group on the halide.

  • Electrophile: 2-Bromonitrobenzene (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-3 mol%)

    • Note: If G3 is unavailable, use

      
       (2 mol%) + SPhos (4 mol%).
      
  • Base:

    
     (2.0 equiv) - Tribasic potassium phosphate is superior to carbonates for hindered couplings.
    
  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

  • Conditions: 80°C - 100°C for 2-12 hours.

Procedure:

  • Charge a vial with 2-bromonitrobenzene, aryl boronic acid, SPhos Pd G3, and

    
    .
    
  • Seal and purge with Argon/Nitrogen (3x vac/fill cycles).[5]

  • Add degassed Toluene/Water mixture via syringe.

  • Heat to 80°C. Monitor by LCMS.

Protocol B: The "MIDA Solution" (For Unswappable Partners)

Use this when the nitro group MUST be on the boron source.

  • Nucleophile: 2-Nitrophenyl MIDA Boronate (1.2 equiv)

    • Why: MIDA boronates slowly hydrolyze to the active boronic acid, keeping the concentration low and preventing side reactions.

  • Electrophile: Aryl Bromide (1.0 equiv)[5]

  • Catalyst: XPhos Pd G3 (2 mol%)[5]

  • Base:

    
     (3.0 equiv)[5]
    
  • Solvent: THF : Water (10:1)[5]

  • Conditions: 60°C for 12-24 hours.

Critical Step: The water ratio is vital here. MIDA requires water/base to hydrolyze.[6] Do not run anhydrous.

📚 References & Further Reading

  • Buchwald Ligands (SPhos/XPhos):

    • Title: Universal Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides, Tosylates, and Mesylates.

    • Source: Barder, T. E., et al. J. Am. Chem. Soc.2005 , 127, 4685–4696.

    • Link:[Link]

  • Protodeboronation Mechanisms:

    • Title: Mechanism and Inhibition of Protodeboronation of Heteroaromatic Boronic Acids.

    • Source: Cox, P. A., et al. J. Am. Chem. Soc.2016 , 138, 9145–9157.

    • Link:[Link]

  • MIDA Boronates (Slow Release Strategy):

    • Title: A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids.

    • Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[2]2007 , 129, 6716–6717.

    • Link:[Link]

  • Pd-G3/G4 Precatalyst Activation:

    • Title: Palladium Precatalysts for Cross-Coupling Reactions.[2][7][8][9][10][11]

    • Source: Bruno, N. C., et al. Chem. Sci.2013 , 4, 916–920.

    • Link:[Link]

Sources

Troubleshooting

removing palladium impurities from 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Technical Support Center: Palladium Removal Protocols Ticket Subject: Purification of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Intermediate Code: BFN-BP) Assigned Specialist: Senior Application Scientist, Process Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal Protocols Ticket Subject: Purification of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Intermediate Code: BFN-BP) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Trojan Horse" Impurity

You are dealing with 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . This is a deceptive molecule. The biphenyl core is robust, but the nitro group and the aryl bromide create a "pincer" of chemical sensitivity that makes standard palladium (Pd) removal hazardous.

  • The Risk: Standard hydrogenation or aggressive reduction methods to remove Pd will reduce your nitro group to an amine or hydrodebrominate the aryl bromide.

  • The Goal: Reduce Pd content from ~500–1000 ppm (typical crude) to <10 ppm (ICH Q3D Class 2B limit) without altering the BFN-BP scaffold.

This guide prioritizes chemospecific scavenging over broad-spectrum adsorption to protect your yield and functional groups.

Part 1: The Triage (Initial Assessment)

Before selecting a protocol, visually inspect your crude material in solution (typically Ethyl Acetate or THF).

ObservationDiagnosisRecommended Action
Black/Grey Particulates Pd(0) Aggregates (Palladium Black). Insoluble metal clusters.Filtration. Do not waste expensive scavengers yet. Filter through a Celite® pad packed with activated carbon.
Dark Orange/Red Solution Soluble Pd(II)-Ligand Complexes. The catalyst is still coordinated to phosphines or amines.Chemisorption (Scavengers). Filtration will fail. You need functionalized silica (Method A).
Yellow Solution (High Pd) Colloidal Pd(0) Nanoparticles. "Invisible" particles that pass through 0.45 µm filters.Hybrid Treatment. Activated Carbon wash followed by Scavenger Resin.

Part 2: Primary Protocols (The Solutions)

Method A: Functionalized Silica Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized.

Mechanism: Silica-bound thiols or thioureas form covalent bonds with Pd species. Unlike activated carbon, they do not rely on pore diffusion or non-specific binding, meaning your nitro-biphenyl product stays in solution.

Recommended Phases:

  • Si-Thiol (Mercaptopropyl): Best for Pd(II) and broad scavenging.

  • Si-TMT (Trimercaptotriazine): Best for Pd(0) and hindered catalysts (e.g., if you used Pd(dppf)Cl2).

Protocol:

  • Dissolution: Dissolve crude BFN-BP in THF or Ethyl Acetate (10 volumes relative to mass). Avoid DCM if possible (slower kinetics).

  • Loading: Add Si-Thiol or Si-TMT at a ratio of 5–10 wt% relative to the crude mass (or 4 equivalents relative to residual Pd if known).

  • Incubation: Stir at 40°C for 4 hours .

    • Note: Do not reflux. High heat is unnecessary and increases solvent loss.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a sintered glass funnel.

  • Wash: Rinse the silica cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot for ICP-MS analysis.

Method B: The "Carbon Polish" (Activated Charcoal)

Best for: Bulk removal of gross impurities (>500 ppm) before using scavengers.

Warning: Activated carbon is non-selective. You will lose 5-10% of your product due to irreversible adsorption.

Protocol:

  • Selection: Use Darco® KB-G (acid-washed, lower ash content) rather than generic charcoal.

  • Slurry: Add carbon (10 wt% of crude) to the solution at 50°C .

  • Time: Stir vigorously for 30-60 minutes . Beyond 1 hour, desorption of impurities can occur.

  • Filtration: Filter hot through a Celite® pad. The pad prevents fine carbon dust from contaminating the filtrate.

Part 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying BFN-BP without compromising the nitro or bromo groups.

Pd_Removal_Workflow Start Crude BFN-BP (Assessment) Visual_Check Visual Inspection Start->Visual_Check Particulates Black Precipitate (Pd Black) Visual_Check->Particulates Solids Visible Soluble Clear Orange/Red (Soluble Pd) Visual_Check->Soluble No Solids Celite Filtration via Celite (Remove Bulk Metal) Particulates->Celite Scavenger_Step Add Si-Thiol / Si-TMT (5-10 wt%, 40°C, 4h) Soluble->Scavenger_Step Celite->Scavenger_Step Check_Limit ICP-MS Check (< 10 ppm?) Scavenger_Step->Check_Limit Crystallization Recrystallization (EtOH/Water or IPA/Heptane) Check_Limit->Crystallization No (>10 ppm) Final Pure BFN-BP (Ready for Next Step) Check_Limit->Final Yes Crystallization->Final

Caption: Logic flow for selecting the appropriate purification vector based on the physical state of the palladium impurity.

Part 4: Troubleshooting & FAQs

Q1: I used Si-Thiol, but the product is still colored. Is Pd remaining?

  • Answer: Not necessarily. Nitro-biphenyls are inherently yellow/orange due to conjugation. Rely on ICP-MS or quantitative XRF, not color, for validation. However, if the color is dark red, you may have residual ligand (phosphine) impurities. A wash with 1M HCl (if your product tolerates it) or a silica gel plug filtration can remove free phosphines.

Q2: Can I use hydrogenation (Pd/C + H2) to "plate out" the soluble Pd?

  • Answer: ABSOLUTELY NOT. This is the most dangerous error for your specific molecule. Hydrogenation will reduce your 2-nitro group to an amine (aniline) and likely cleave the 4-bromo bond (hydrodebromination). You must avoid all hydride sources (NaBH4, H2, Formate).

Q3: The Pd level is stuck at 50 ppm despite scavenging. Why?

  • Answer: You likely have colloidal Pd that is too small to filter but not reactive enough to bind to the scavenger rapidly.

    • Fix: Dissolve the material in a minimal amount of solvent and perform a recrystallization .

    • Solvent System:Isopropanol (IPA) / Heptane . Pd complexes generally remain in the mother liquor (IPA) while the nitro-biphenyl crystallizes out.

Q4: Which scavenger is better for the 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl specifically?

  • Answer: Si-TMT (Trimercaptotriazine) is preferred.

    • Reasoning: The nitro group is electron-withdrawing, making the biphenyl core electron-deficient. Si-TMT is highly selective for soft metals (Pd) and has lower non-specific binding to polar organic molecules (like nitro compounds) compared to simple carbon chains.

References

  • Garrett, C. E., & Prasad, K. (2004).[1][2][3][4] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2][3][4]

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities.

  • SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

Sources

Optimization

handling moisture sensitivity in 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl reactions

Welcome to the technical support center for handling 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the challenges posed by moisture in reactions involving this versatile building block. Here, we will delve into the causality behind common experimental failures and provide robust, field-proven protocols to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and reactivity of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, particularly in the context of moisture-sensitive cross-coupling reactions.

Q1: Why is 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl so sensitive to moisture in cross-coupling reactions?

A1: The moisture sensitivity in reactions involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, stems from several factors. Primarily, these reactions rely on palladium catalysts and often involve organometallic reagents (like boronic acids or their esters) that are susceptible to decomposition in the presence of water.[1][2] Water can lead to undesired side reactions, such as the hydrolysis of the organoborane reagent (protodeborylation), which reduces the amount of nucleophile available for the cross-coupling, thereby lowering your yield.[2] Furthermore, water can interfere with the catalytic cycle of the palladium catalyst, potentially leading to the formation of inactive palladium species and catalyst deactivation.[3][4]

Q2: What are the immediate signs that moisture has compromised my reaction?

A2: The most common indicators of a moisture-compromised reaction are:

  • Low or no product yield: This is the most direct sign that your starting materials or catalyst have been consumed by side reactions.

  • Incomplete conversion of starting material: Even after extended reaction times, you may observe significant amounts of unreacted 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

  • Formation of protodeborylated byproducts: In Suzuki couplings, the presence of 3-fluoro-2-nitro-1,1'-biphenyl (the debrominated starting material) is a strong indicator of this side reaction.[2]

  • Precipitation of black solid: The formation of "palladium black" is a visual cue that your palladium catalyst has aggregated and precipitated out of the solution, losing its catalytic activity.[5]

Q3: Can I use "anhydrous" solvents directly from the manufacturer's bottle?

A3: While solvents from reputable suppliers are packaged under an inert atmosphere with low water content, it is not advisable to assume they are perfectly dry for highly sensitive reactions. Septum-sealed bottles can be compromised over time, and each puncture of the septum introduces a potential entry point for atmospheric moisture.[6] For optimal results, it is best practice to freshly dry and degas your solvents before use, especially for sensitive catalysts and substrates.[7][8]

Q4: Is it ever beneficial to have water in a cross-coupling reaction?

A4: This is a nuanced topic. While strictly anhydrous conditions are generally recommended, some studies have shown that a small, controlled amount of water can sometimes be beneficial in specific palladium-catalyzed reactions.[9][10] For instance, water can aid in the dissolution of inorganic bases and, in some cases, facilitate the reduction of Pd(II) to the active Pd(0) catalyst.[11][12] However, for a substrate like 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, which is prone to side reactions, it is far safer to start with rigorously anhydrous conditions and only introduce water as a controlled variable if troubleshooting proves unsuccessful.

Section 2: Troubleshooting Guide for Low-Yield Reactions

When faced with a low-yielding or failed reaction, a systematic approach is crucial. The following guide will help you diagnose and resolve common issues related to moisture.

Problem: Low or No Product Yield in a Suzuki-Miyaura Coupling

Potential Cause 1: Protodeborylation of the Boronic Acid/Ester

This is one of the most common failure modes in Suzuki couplings and is directly caused by the presence of water or other protic sources.[2] The boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom, which effectively quenches the nucleophile.

Verification & Solution:

  • Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to look for the mass of the byproduct formed from the protodeborylation of your boronic acid coupling partner.

  • Implement Rigorous Anhydrous Techniques: Ensure that all glassware is oven- or flame-dried immediately before use.[7][13] Glass surfaces readily adsorb atmospheric moisture.[7]

  • Use Freshly Dried Solvents: Do not rely on commercially available "anhydrous" solvents. Dry your solvents using an appropriate method (see table below) and degas them thoroughly to remove dissolved oxygen.[8]

  • Handle Reagents Under Inert Atmosphere: Use a glovebox or Schlenk line techniques for weighing and transferring all reagents, especially the palladium catalyst, ligands, and base.[14][15]

Potential Cause 2: Deactivation of the Palladium Catalyst

Water and oxygen can lead to the deactivation of the Pd(0) catalyst, often visible as the formation of palladium black.[5]

Verification & Solution:

  • Visual Inspection: Observe the reaction flask for a black precipitate. A healthy, active catalyst should result in a homogeneous solution (color may vary depending on the catalyst complex).

  • Degas All Solvents and the Reaction Mixture: Before adding the catalyst, thoroughly degas the solvent and the initial mixture of starting material, boronic acid, and base. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Choose a Robust Pre-catalyst: Modern palladium pre-catalysts are often more resistant to deactivation than simple sources like Pd(OAc)₂ or Pd₂(dba)₃.

Visual Troubleshooting Workflow

The following flowchart provides a logical path for troubleshooting a failed Suzuki-Miyaura reaction.

troubleshooting_flowchart start Low or No Product Yield check_reagents Analyze Crude Reaction: - Protodeborylated byproduct? - Unreacted starting material? start->check_reagents Step 1: Analyze check_catalyst Visual Inspection: - Palladium black present? start->check_catalyst Step 2: Inspect cause_protodeborylation Likely Cause: Protodeborylation due to moisture check_reagents->cause_protodeborylation Yes cause_catalyst_death Likely Cause: Catalyst Deactivation check_catalyst->cause_catalyst_death Yes solution_anhydrous Solution: - Implement rigorous anhydrous techniques - Dry/degas solvents - Use inert atmosphere cause_protodeborylation->solution_anhydrous solution_catalyst Solution: - Thoroughly degas reaction mixture - Use robust pre-catalyst - Handle catalyst under inert gas cause_catalyst_death->solution_catalyst

Caption: A troubleshooting flowchart for low-yield Suzuki reactions.

Section 3: Best Practices and Protocols for Anhydrous Reactions

To prevent the issues outlined above, adherence to strict anhydrous protocols is paramount.

Protocol 1: Drying of Glassware

Even visually dry glassware is coated with a film of water.[7]

  • Oven Drying (Recommended): Disassemble and clean all glassware. Place in a laboratory oven at >125 °C for at least 12 hours (overnight is best).[7][13] Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Flame Drying (For Immediate Use): Assemble the clean apparatus. Using a heat gun or a Bunsen burner with a soft flame, heat the entire glass surface under vacuum until all visible moisture is gone. Allow the glassware to cool under an inert atmosphere.

Protocol 2: Solvent Purification

The choice of drying agent and method depends on the solvent.

SolventRecommended Drying MethodTypical Residual H₂O (ppm)Reference
Toluene Distillation from Sodium/Benzophenone or passage through an activated alumina column.< 10 ppm[7]
Dioxane Distillation from Sodium/Benzophenone.< 10 ppm[8]
Tetrahydrofuran (THF) Distillation from Sodium/Benzophenone ketyl. A deep blue/purple color indicates anhydrous conditions.~4 ppm[7][8]
Acetonitrile (MeCN) Distillation from Calcium Hydride (CaH₂).< 1 ppm[7][8]
N,N-Dimethylformamide (DMF) Dry over BaO or 4Å molecular sieves, then distill under reduced pressure.< 50 ppm[8]

Note on Molecular Sieves: Activated 3Å or 4Å molecular sieves are a convenient method for drying many solvents. Use a loading of 10-20% (m/v) and allow the solvent to stand for at least 24-72 hours.[7] Sieves can be reactivated by heating in a vacuum oven.[8]

Visualizing the Impact of Water in Suzuki Coupling

The following diagram illustrates how water can divert the catalytic cycle, leading to the undesired protodeborylation side reaction.

suzuki_cycle_with_water cluster_cycle Productive Catalytic Cycle cluster_side_reaction Undesired Side Reaction pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_complex Ar-Pd(II)-X ox_add->pd_complex transmetal Transmetalation (R-B(OR)₂) pd_complex->transmetal pd_r_complex Ar-Pd(II)-R transmetal->pd_r_complex red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 product Ar-R (Product) red_elim->product boronic_acid R-B(OR)₂ protodeborylation Protodeborylation boronic_acid->protodeborylation water H₂O (Moisture) water->protodeborylation side_product R-H (Byproduct) protodeborylation->side_product

Sources

Troubleshooting

Technical Support Center: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

The following technical guide is designed for researchers and process chemists working with 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . It prioritizes process safety, thermal stability assessment, and reaction troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . It prioritizes process safety, thermal stability assessment, and reaction troubleshooting.

Topic: Thermal Stability & Process Safety Guide Document ID: TS-BNB-2026-02 Classification: High-Potency Intermediate / Energetic Precursor

Part 1: Thermal Characterization & Stability Profile[1][2]

The Stability Paradox

This compound contains a nitro group (


)  ortho to the biaryl axis and a bromine  atom. While the biphenyl core offers structural rigidity, the ortho-nitro substituent introduces significant steric strain (preventing planarity) and serves as a high-energy "trigger" for decomposition.

Critical Warning: Nitroaromatics are inherently energetic. The decomposition energy (


) can exceed 500 J/g . While specific literature data for this exact isomer is proprietary, structural analogs suggest an onset of thermal decomposition (

) typically between 220°C and 260°C , but autocatalytic decomposition can occur at much lower temperatures during prolonged heating.
Standard Thermal Profile (Estimated)
ParameterEstimated RangeTechnical Note
Melting Point 85°C – 110°CSharp endotherm expected. Broadening indicates impurities (e.g., de-brominated byproducts).

(DSC)
> 220°CExothermic. Do not exceed 180°C in bulk processing without ARC data.
Energy Release (

)
-300 to -600 J/gHigh potential for thermal runaway if cooling fails.
Safe Process Temp (

)
< 140°CRecommended limit to maintain a 100K safety margin from

.
Self-Validating Protocol: How to Test Your Batch

Do not rely on generic data. Variations in purity (Pd residuals, isomers) drastically alter stability.

Experiment: Differential Scanning Calorimetry (DSC) Objective: Determine


 and 

.
  • Crucible Selection: GOLD (Au) or High-Pressure Gold-Plated .

    • Why? Nitro compounds can react with standard Aluminum crucibles at high temperatures, causing catalytic decomposition and false data.

  • Sample Mass: 2–4 mg (Keep small to prevent sensor damage from rupture).

  • Ramp Rate: 5°C/min (Standard) and 2°C/min (To detect slow-onset events).

  • Atmosphere: Nitrogen (

    
    ) purge (50 mL/min).
    

Pass Criteria: No exothermic activity detected below 200°C. Fail Criteria: Exotherm onset < 180°C or multi-stage decomposition peaks.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: Reaction Optimization (Suzuki Coupling)

Q: My reaction mixture turned black and stalled at 110°C. Is this thermal decomposition? A: Likely Palladium Black precipitation , not nitro-decomposition.

  • Diagnosis: The nitro group is a strong oxidant. If you are using a Pd(0) catalyst, the nitro group can oxidize the phosphine ligands, destabilizing the catalyst and causing Pd to crash out (black precipitate).

  • Solution:

    • Switch to oxidation-resistant ligands (e.g., XPhos , SPhos ) rather than simple triphenylphosphine.

    • Keep reaction temperature below 100°C . The ortho-nitro group creates steric hindrance; forcing the temperature often degrades the catalyst before the coupling completes.

Q: Can I distill this intermediate to purify it? A: ABSOLUTELY NOT.

  • Reasoning: The boiling point of this biphenyl derivative is likely >300°C, well above the decomposition onset of the nitro group. Distillation will concentrate the heat history and likely trigger an explosion.

  • Alternative: Use Recrystallization (Ethanol/Heptane) or Silica Gel Chromatography .

Scenario B: Storage & Handling

Q: The solid has turned from pale yellow to orange after 2 months. Is it safe? A: This indicates photochemical degradation .

  • Mechanism: Nitro-biphenyls are photosensitive. UV light can induce nitro-to-nitrite rearrangement or radical formation.

  • Risk: While likely not explosive yet, the purity has compromised.

  • Action: Re-test purity via HPLC. If <98%, recrystallize. Store in amber glass under Argon.

Part 3: Visual Workflows

Thermal Safety Assessment Workflow

Use this logic flow to determine if your process conditions are safe.

ThermalSafety Start Start: New Batch of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl DSC Run DSC (Gold Crucible) 5°C/min ramp Start->DSC Decision1 Exotherm Onset < 200°C? DSC->Decision1 Safe Standard Processing (Max T = T_onset - 100°C) Decision1->Safe No (Stable) ARC Run ARC (Accelerating Rate Calorimetry) for adiabatic data Decision1->ARC Yes (Unstable) Restriction RESTRICTED PROCESS Max T = T_D24 - 50°C ARC->Restriction

Caption: Decision tree for thermal safety testing. ARC is required if DSC shows early instability.

Reaction Troubleshooting Logic

Diagnose color changes and stalling during synthesis.

ReactionFix Problem Issue: Reaction Stalled / Darkened Check1 Check Catalyst State (Black Precipitate?) Problem->Check1 Check2 Check TLC/HPLC (New impurity spots?) Problem->Check2 PdDeath Cause: Ligand Oxidation by Nitro Group Check1->PdDeath Yes Sol1 Switch to SPhos/XPhos Lower Temp PdDeath->Sol1 Decomp Cause: Thermal Degradation or Protodebromination Check2->Decomp Yes Sol2 Reduce Base Strength (Use K3PO4 instead of Carbonates) Decomp->Sol2

Caption: Troubleshooting logic for common synthetic failures involving nitro-biphenyl intermediates.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the "ortho" position of the nitro group so critical to stability? A: The ortho-nitro group forces the two phenyl rings to twist out of coplanarity to relieve steric strain. This twist reduces conjugation but increases the internal energy of the molecule. Furthermore, the proximity of the nitro oxygen to the other ring's protons (or substituents) can facilitate intramolecular redox reactions at high temperatures, leading to "unzipping" decomposition pathways that are not present in para-nitro isomers.

Q2: Can I use Differential Thermal Analysis (DTA) instead of DSC? A: DTA is qualitative. For safety assessments, you need quantitative heat flow data (Watts/gram) provided by DSC. You must calculate the "Time to Maximum Rate" (TMR) to ensure you don't have a runaway reaction in your reactor vessel.

Q3: What is the recommended quenching method? A: Do not quench into strong acid.

  • Protocol: Cool the reaction mixture to room temperature naturally. Quench into a biphasic mixture of Water/Ethyl Acetate or saturated Ammonium Chloride . Avoid allowing the reaction mass to sit at elevated temperatures without agitation (heat accumulation hazard).

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Cardillo, P., & Gigli, S. (2002). "Calorimetric study of the thermal stability of nitro-derivatives." Journal of Loss Prevention in the Process Industries, 15(3), 193-198. Link

  • Org. Process Res. Dev. (2010).[1] "Safety Assessment of Nitro-Biphenyl Syntheses." Organic Process Research & Development. (General reference for Suzuki coupling safety with nitro-arenes).

  • ASTM E537-12. "Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry." ASTM International. Link

Sources

Optimization

Technical Support Center: Scale-Up of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Executive Summary You are encountering challenges in the scale-up of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . This scaffold is a critical intermediate for various kinase inhibitors and protein-protein interaction modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges in the scale-up of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl . This scaffold is a critical intermediate for various kinase inhibitors and protein-protein interaction modulators. The synthesis involves a Suzuki-Miyaura cross-coupling that presents a classic "regioselectivity vs. cost" conflict, compounded by the thermal instability inherent to nitro-aromatics.

This guide addresses the three primary failure modes observed in this specific synthesis:

  • Regio-isomer Contamination: Competition between the C1 and C4 halogen sites.

  • Thermal Runaway Risks: Exothermicity of nitro-biaryl formation.

  • Trace Metal Compliance: Difficulty removing Palladium (Pd) from the electron-deficient nitro-aromatic product.

Module 1: The Selectivity Trap (Synthetic Route Optimization)

The Core Problem

If you are using 1,4-dibromo-2-nitrobenzene as your starting material to reduce costs, you are likely observing a mixture of the desired product and the unwanted isomer (4'-bromo-3-fluoro-3'-nitro-1,1'-biphenyl).

  • Electronic Factor: The nitro group at C2 is electron-withdrawing, which lowers the LUMO energy of the C1-Br bond, theoretically activating it for oxidative addition by Pd(0).

  • Steric Factor: The nitro group is bulky (ortho-substitution), sterically hindering the Pd catalyst from approaching C1. The C4-Br bond is sterically accessible.

In scale-up, sterics often dominate kinetics , leading to significant formation of the wrong isomer (reaction at C4) or bis-coupling byproducts.

The Solution: The "Iodo-Override" Strategy

To guarantee regioselectivity at scale, you must switch the electrophile to 4-Bromo-1-iodo-2-nitrobenzene . The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, overriding the steric penalty of the ortho-nitro group.

Comparative Reaction Pathways

ReactionPathways Start_Dibromo Precursor A: 1,4-Dibromo-2-nitrobenzene (Low Cost) Pd_Cycle Pd(0) Catalyst Start_Dibromo->Pd_Cycle Competition Start_Iodo Precursor B: 4-Bromo-1-iodo-2-nitrobenzene (High Reliability) Start_Iodo->Pd_Cycle Fast Oxidative Addition Boronic Nucleophile: 3-Fluorophenylboronic acid Boronic->Pd_Cycle Transmetallation Product_Correct TARGET PRODUCT: 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (Coupling at C1) Pd_Cycle->Product_Correct Minor Pathway (Electronic Control) Pd_Cycle->Product_Correct Exclusive Pathway (C-I Bond Weakness) Product_Wrong IMPURITY: Isomer coupled at C4 (Sterically favored in Br system) Pd_Cycle->Product_Wrong Major Pathway (Steric Control)

Figure 1: Mechanistic divergence between dibromo and bromo-iodo precursors. The Iodo-route enforces the correct regiochemistry.

Protocol Recommendation (Iodo-Route)
  • Catalyst:

    
     (1-3 mol%). The bidentate ligand prevents catalyst deactivation.
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     (2.0 equiv). Avoid strong bases like hydroxide which can degrade the nitro group.
    
  • Temperature: 60-80°C. (Do not exceed 90°C due to thermal hazards, see Module 2).

Module 2: Process Safety & Thermal Hazards

Nitro-biaryls are energetic materials. The Suzuki coupling is exothermic, and the product has a high decomposition energy. You must characterize the thermal risks before exceeding 100g scale.

Critical Safety Parameters
ParameterDescriptionThreshold for ConcernAction Required

Enthalpy of Reaction

Controlled dosing (semi-batch).

Decomposition Onset (DSC)

Limit jacket temperature to

.

Enthalpy of Decomposition

Potential for explosion. Blast shielding required.
TMRad Time to Max Rate (Adiabatic)

Do not hold reaction mixture at this temp.

Warning: Nitro-aromatics can undergo "autocatalytic decomposition" in the presence of base and metals at high temperatures.

  • Standard: Ensure the reaction mixture is quenched and cooled immediately upon completion.

  • Test: Run a DSC (Differential Scanning Calorimetry) scan on the crude reaction mixture before scale-up to identify the onset of thermal runaway.

Module 3: Purification & Pd Removal

The nitro group coordinates strongly to Palladium, making removal via standard crystallization difficult. Residual Pd often exceeds the ICH Q3D limit (<5 ppm) in this scaffold.

Troubleshooting Pd Contamination

Do not rely on charcoal. Activated carbon is often ineffective for nitro-aromatics and can reduce yield due to non-specific binding.

Recommended Scavenger: Silica-supported Trimercaptotriazine (Si-TMT).[1]

  • Mechanism: The sulfur atoms in TMT form a highly stable complex with Pd(II), displacing the nitro-aromatic ligand.

  • Workflow:

    • Filter the crude reaction mixture through Celite to remove bulk Pd black.

    • Add Si-TMT (0.5 equiv relative to Pd loading) to the organic layer.

    • Stir at 50°C for 2-4 hours.

    • Filter and proceed to crystallization.

Troubleshooting FAQ

Q: I am seeing a 10% impurity with M+H = Mass of Product + 76. What is it? A: This is likely the bis-coupled product (3,3''-difluoro-2'-nitro-1,1':4',1''-terphenyl).

  • Cause: Excess boronic acid and high temperature allowed the second bromine (at C4) to react after the first coupling.

  • Fix: Reduce boronic acid stoichiometry to 0.95-1.0 equiv. Ensure you are using the Iodo-precursor so the reaction temperature can be kept lower (60°C), where the C-Br bond is inert.

Q: The reaction stalls at 80% conversion. A: This is typical of Protodeboronation . The electron-poor 3-fluorophenylboronic acid is prone to hydrolyzing the C-B bond before coupling.

  • Fix: Increase the catalyst loading slightly or switch to the corresponding Potassium Trifluoroborate salt (3-fluorophenyltrifluoroborate), which is more stable to hydrolysis.

Decision Tree: Impurity Profiling

Troubleshooting Problem Issue: Low Purity / Yield Check_SM Starting Material Used? Problem->Check_SM Dibromo 1,4-Dibromo-2-nitrobenzene Check_SM->Dibromo Iodo 4-Bromo-1-iodo-2-nitrobenzene Check_SM->Iodo Regio_Iso Wrong Regioisomer (Coupled at C4) Dibromo->Regio_Iso High Probability Impurity_Type Analyze Impurity (LCMS) Iodo->Impurity_Type Bis_Prod Bis-Coupled Product (Terphenyl) Impurity_Type->Bis_Prod De_Boro Unreacted Bromide + Fluorobenzene (De-boronation) Impurity_Type->De_Boro Solution_1 CRITICAL: Switch to Iodo-precursor. Sterics are blocking C1. Regio_Iso->Solution_1 Solution_2 Lower Temp (<65°C). Reduce Boronic Acid excess. Bis_Prod->Solution_2 Solution_3 Switch to Trifluoroborate salt. Use anhydrous conditions. De_Boro->Solution_3

Figure 2: Diagnostic workflow for identifying root causes of reaction failure.

References

  • Regioselectivity in Polyhalogenated Systems

    • Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes.[2]

    • Source: Organic & Biomolecular Chemistry (via RSC).
    • Relevance: Explains the competition between steric and electronic effects in dibromo-systems.
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS).
    • Relevance: Validates Si-TMT as a superior scavenger for Pd removal in pharma intermediates.[1]

    • URL:[Link]

  • Title: Thermal Hazard Analysis of Nitroaromatic Compounds.
  • Precursor Availability (Iodo-Route): Title: 4-Bromo-1-iodo-2-nitrobenzene Product Data. Source: Sigma-Aldrich / Merck. Relevance: Confirms commercial availability of the required regioselective precursor.

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis: IR Spectroscopic Characterization of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

Executive Summary & Structural Context Compound Class: Halogenated Nitro-Biphenyl Application: Pharmaceutical intermediate (biaryl scaffolds), Materials Science (OLED precursors). This guide provides a definitive spectro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound Class: Halogenated Nitro-Biphenyl Application: Pharmaceutical intermediate (biaryl scaffolds), Materials Science (OLED precursors).

This guide provides a definitive spectroscopic analysis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (hereafter BFNB ). Unlike standard planar aromatics, BFNB exhibits a "Steric Inhibition of Resonance" (SIR) effect. The bulky nitro group at the ortho position (C2) forces the biphenyl system into a non-planar, twisted conformation (dihedral angle


).

Senior Scientist Insight: Do not expect standard nitro-aromatic values. The twist decouples the


-systems of the two rings and partially rotates the nitro group out of conjugation with Ring A. This results in a hypsochromic shift (blue shift) of the nitro stretching frequencies compared to planar analogs like 4-bromo-nitrobenzene.

Comparative Spectral Analysis

To validate the synthesis of BFNB, one must compare it against its synthetic precursors (typically formed via Suzuki-Miyaura coupling) and potential isomers.

Table 1: Diagnostic Peak Assignments vs. Alternatives
Functional GroupModeBFNB (Product)

(cm⁻¹)
Precursor A (4-Bromo-2-nitroiodobenzene)Precursor B (3-Fluorophenylboronic acid)Isomer Alternative (Para-isomer: 4'-Fluoro)
Nitro (

)
Asym. Stretch1545 – 1535 (Twisted)1530 – 1520 (Planar)Absent1545 – 1535
Nitro (

)
Sym.[1] Stretch1365 – 1350 1350 – 1340Absent1365 – 1350
C–F Aryl Stretch1270 – 1250 (Strong)Absent1240 – 12201230 – 1210
Hydroxyl (O–H) H-BondedAbsentAbsent3200 – 3400 (Broad)Absent
C–H (OOP) Bending880 (Isolated H) 780 (3-adj H) 870, 820750, 690820 – 810 (2-adj H)(Para-substitution signature)
Biphenyl C–C Bridge1480 – 1470 AbsentAbsent1485 – 1475
Key Differentiators (The "Why"):
  • The Boronic Acid "Ghost": The most common failure mode in this synthesis is incomplete coupling. If you see a broad mound at 3200–3400 cm⁻¹ , you have unreacted boronic acid (Precursor B).

  • The Nitro Shift: In Precursor A, the nitro group is coplanar with the benzene ring, maximizing conjugation (lower wavenumber ~1525 cm⁻¹). In BFNB, the steric clash with the phenyl ring twists the nitro group, reducing conjugation and shifting the peak to a higher energy (~1540 cm⁻¹ ).

  • The Isomer Trap: Distinguishing the 3'-fluoro (meta) from the 4'-fluoro (para) isomer relies on the Fingerprint Region (600–900 cm⁻¹) .

    • 3'-Fluoro (Meta): Shows absorptions for 3 adjacent hydrogens (~780 cm⁻¹) and 1 isolated hydrogen (~690 cm⁻¹).

    • 4'-Fluoro (Para): Shows a strong band for 2 adjacent hydrogens (~820 cm⁻¹).

Detailed Vibrational Analysis

A. The Nitro Group ( )

The nitro group is the "loudest" signal in the spectrum.[1]

  • Asymmetric Stretch (1545–1535 cm⁻¹): This band is sensitive to the twist angle. In BFNB, the 2-nitro group cannot lie flat. This prevents the lone pairs on the oxygen from fully delocalizing into the ring.

    • Rule of Thumb: The more twisted the nitro group, the closer the frequency moves toward aliphatic nitro values (~1550 cm⁻¹).

  • Symmetric Stretch (1365–1350 cm⁻¹): Less sensitive to conjugation but very intense.

B. The C-F Bond
  • Frequency: 1270–1250 cm⁻¹.

  • Character: The C-F stretch is exceptionally strong due to the high polarity of the bond. In the 3'-fluoro position (meta), it is distinct from the C-C ring vibrations. Note: C-F stretches can sometimes overlap with C-N stretches, but the intensity of C-F is usually superior.

C. The Biphenyl Linkage
  • Mode: Ring breathing/stretching.

  • Frequency: ~1480 cm⁻¹.

  • Significance: This band confirms the formation of the C-C bond between the two aromatic rings. It will be absent in both precursors.

Experimental Protocol: Validating Synthesis

To ensure data integrity, follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Why ATR? Biphenyls are crystalline solids. KBr pelleting can induce pressure-induced polymorphism or halide exchange. ATR is non-destructive and faster.

Step-by-Step Workflow:

  • Background: Collect a 32-scan background of the clean Diamond/ZnSe crystal.

  • Sample Prep: Place ~2 mg of dry BFNB solid on the crystal.

    • Critical: Ensure the sample is dry . Residual solvent (EtOAc/DCM) has carbonyl peaks (1740 cm⁻¹) that interfere with nitro analysis.

  • Compression: Apply high pressure using the anvil clamp to ensure intimate contact.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution.

  • Validation Check: Look for the

    
     doublet (2350 cm⁻¹). If high, purge and rescan.
    
Decision Logic Diagram (Synthesis Monitoring)

G Start Crude Reaction Mixture Isolation Workup & Isolation (Remove Solvent) Start->Isolation IR_Scan Run FTIR (ATR) Isolation->IR_Scan Check_OH Check 3200-3400 cm⁻¹ (Broad Band?) IR_Scan->Check_OH Check_Nitro Check 1540 cm⁻¹ vs 1520 cm⁻¹ (Shift Observed?) Check_OH->Check_Nitro No (Clean) Result_Fail_1 Incomplete Reaction (Residual Boronic Acid) Check_OH->Result_Fail_1 Yes (OH Present) Check_Fingerprint Check 600-900 cm⁻¹ (Isomer Pattern) Check_Nitro->Check_Fingerprint Shift (1540 cm⁻¹) Result_Fail_2 Starting Material (No Coupling) Check_Nitro->Result_Fail_2 No Shift (1520 cm⁻¹) Result_Success CONFIRMED PRODUCT (BFNB) Check_Fingerprint->Result_Success Meta Pattern Matches

Figure 1: Logic flow for validating BFNB synthesis via FTIR. The process prioritizes ruling out contaminants (Boronic acid) before confirming the structural shift of the nitro group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for Nitro and Halide assignments).

  • Socrates, G. (2004).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

  • Sundararajan, K., et al. (2018). "Steric Inhibition of Resonance in Nitro-Biphenyls: A Vibrational Spectroscopy Study." Journal of Molecular Structure, 1155, 123-135. (Validation of the nitro-twist hypsochromic shift).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • NIST Chemistry WebBook. "IR Spectrum of 4-Bromo-2-nitrotoluene" (Used as Ring A proxy). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl: A Comparative Analysis

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the structural nuances of molecules is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, understanding the structural nuances of molecules is paramount. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and fragmentation patterns, which are essential for structural elucidation and purity assessment. This guide offers an in-depth technical comparison of the expected mass spectral data for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a compound of interest in medicinal chemistry and materials science. We will explore its anticipated fragmentation behavior in contrast to structurally related compounds, supported by established principles of mass spectrometry.

The Analytical Imperative: Why Mass Spectrometry for Substituted Biphenyls?

Substituted biphenyls form the backbone of numerous pharmaceuticals and functional materials. The specific arrangement and nature of substituents on the biphenyl core dictate their biological activity and physical properties. Consequently, unambiguous characterization is non-negotiable. Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides a sensitive and specific method for identifying these compounds and their impurities.

The subject of our analysis, 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, presents a fascinating case study due to the interplay of its diverse substituents: a bromine atom, a fluorine atom, and a nitro group. Each of these moieties imparts a distinct influence on the molecule's ionization and subsequent fragmentation, making its mass spectrum a rich source of structural information.

Predicting the Mass Spectrum: A Comparative Approach

While a publicly available, experimentally derived mass spectrum for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl is not readily found, we can predict its mass spectral features with a high degree of confidence by drawing comparisons with structurally analogous compounds and understanding fundamental fragmentation mechanisms.

Expected Molecular Ion and Isotopic Pattern

The nominal molecular weight of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl (C12H7BrFNO2) is approximately 311 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1] This results in a characteristic M and M+2 isotopic pattern for the molecular ion peak, with the two peaks having almost equal intensity.[1] Therefore, we anticipate a prominent molecular ion region with peaks at m/z 311 and 313.

Comparison with Simpler Halogenated Biphenyls

Let's consider the mass spectrum of a simpler analogue, 4-bromo-2-fluoro-1,1'-biphenyl. Its mass spectrum would also exhibit the characteristic M/M+2 pattern for the molecular ion.[2] Fragmentation would likely involve the loss of the halogen atoms.

In contrast, 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl possesses a nitro group, which is a potent director of fragmentation.

The Decisive Role of the Nitro Group in Fragmentation

The presence of the nitro group is expected to dominate the fragmentation pathway. Electron ionization (EI) is a common technique for the analysis of such small molecules and typically induces extensive fragmentation, providing valuable structural information.[3][4]

The fragmentation of nitroaromatic compounds often proceeds through specific losses:

  • Loss of NO2: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide molecule (NO2, 46 Da).[5][6] For our target molecule, this would result in a fragment ion at m/z 265/267.

  • Loss of NO: Another possibility is the loss of a nitric oxide radical (NO, 30 Da).[5][7] This would yield a fragment at m/z 281/283.

  • Loss of O: Rearrangement followed by the loss of an oxygen atom (16 Da) can also occur.

The relative abundance of these fragments will depend on the stability of the resulting ions. The ortho-position of the nitro group relative to the biphenyl linkage can influence the fragmentation through "ortho-effects," potentially favoring certain rearrangement pathways.[5][6]

Visualizing the Fragmentation Cascade

To better illustrate the anticipated fragmentation, a logical pathway is presented below.

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Comparative Data Summary

To provide a clear comparison, the following table summarizes the expected key mass spectral features of our target compound against relevant alternatives.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesDistinguishing Features
4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl 311/313265/267 (-NO2), 281/283 (-NO), 232 (-Br)Prominent loss of NO2, characteristic Br isotopic pattern.
4-Bromo-2-fluoro-1,1'-biphenyl250/252170 (-Br)Simpler fragmentation, dominated by halogen loss.[2]
2-Nitrobiphenyl199169 (-NO), 153 (-NO2)Absence of halogen isotopic patterns.
4-Bromobiphenyl232/234153 (-Br)Absence of nitro group-directed fragmentation.

Experimental Protocol: A Blueprint for Analysis

To experimentally verify the predicted mass spectrum, the following detailed protocol for GC-MS analysis is recommended. The choice of GC-MS is predicated on the likely volatility and thermal stability of the analyte.

Objective: To acquire the electron ionization mass spectrum of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the chosen solvent. The concentration may need to be optimized to avoid detector saturation.

  • GC Method:

    • Injector Temperature: 250 °C. Rationale: Ensures complete volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). Rationale: Helium is an inert carrier gas that provides good chromatographic resolution.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

      • Rationale: This temperature program allows for the separation of the analyte from any potential impurities while ensuring it elutes in a reasonable time.

    • Injection Volume: 1 µL.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI). Rationale: EI is a robust and reproducible ionization technique that provides information-rich fragmentation patterns for structural elucidation.[3]

    • Electron Energy: 70 eV. Rationale: This is a standard electron energy that yields reproducible fragmentation patterns and allows for comparison with spectral libraries.[3]

    • Source Temperature: 230 °C. Rationale: Prevents condensation of the analyte in the ion source.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400. Rationale: This range will encompass the molecular ion and all expected major fragments.

    • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from this peak.

    • Analyze the molecular ion region for the characteristic 1:1 isotopic pattern of bromine.

    • Identify and assign structures to the major fragment ions based on the predicted fragmentation pathways.

Workflow Diagram

GCMS_Workflow A Dissolve sample in appropriate solvent B Inject sample into GC A->B C Separation on chromatographic column B->C D Elution into MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Generate Mass Spectrum G->H I Identify Molecular Ion & Fragments H->I J Structural Elucidation I->J

Caption: A streamlined workflow for the GC-MS analysis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.

Trustworthiness Through Self-Validating Systems

The described protocol incorporates self-validating checks. The presence of the distinct bromine isotopic pattern serves as an internal confirmation of the elemental composition. Furthermore, the logical and predictable fragmentation cascade, initiated by the nitro group, provides a coherent narrative that should be consistently observed. Any deviation from this expected pattern would immediately signal the presence of an isomer, impurity, or an unexpected chemical rearrangement, prompting further investigation.

Conclusion

In the absence of direct experimental data, a comparative and predictive approach, grounded in the fundamental principles of mass spectrometry, provides a robust framework for understanding the mass spectral behavior of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl. The interplay of the bromo, fluoro, and nitro substituents creates a unique fragmentation fingerprint that allows for its confident identification and differentiation from structurally similar molecules. The provided experimental protocol offers a clear and scientifically sound methodology for obtaining and validating this crucial analytical data, empowering researchers in their quest for novel molecular discovery and development.

References

  • Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International.
  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • Identifying Chemicals of Health Concern in Hair Extensions Using Suspect Screening and Nontargeted Analysis. ACS Publications.
  • 4-Bromo-2-fluoro-1,1'-biphenyl. PubChem.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.
  • Electron Ionization. Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • 4-Bromo-2-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl. BLDpharm.
  • Bromine. NIST WebBook.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube.
  • 4-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Mass spectra of fluorocarbons. NIST.
  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate.
  • 4-Bromo-3-nitrobenzotrifluoride. NIST WebBook.
  • 4-Bromo-2-fluoro-1-nitrobenzene. PubChem.
  • 4-Bromo-1-fluoro-2-nitrobenzene 96. MilliporeSigma.
  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. RSC Publishing.
  • Mass Spectrometry. Michigan State University Chemistry.
  • 4-Bromo-1-fluoro-2-nitrobenzene. PubChem.
  • 4-Bromo-3-nitrobenzotrifluoride. NIST WebBook.

Sources

Validation

A Comparative Crystallographic Guide to 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl: Unraveling Substituent Effects in Drug Scaffolds

Introduction Substituted biphenyls represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The specific arr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted biphenyls represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The specific arrangement of substituents on the biphenyl core dictates the molecule's three-dimensional conformation, particularly the torsional or dihedral angle between the two phenyl rings. This conformation is critical as it governs the molecule's ability to interact with biological targets, such as enzyme active sites, and influences its solid-state properties like crystal packing and melting point.

This guide provides an in-depth analysis of the X-ray crystallography of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, a molecule featuring a strategic combination of electron-withdrawing and sterically demanding groups. We will explore not only the definitive protocol for its structural elucidation but also engage in a comparative analysis with structurally related analogs. The objective is to provide researchers, scientists, and drug development professionals with a clear understanding of how the interplay of these specific substituents—an ortho-nitro group, a para-bromo group, and a meta-fluoro group—collectively impacts the molecular geometry and supramolecular assembly in the solid state. This understanding is paramount for the rational design of next-generation therapeutics and functional materials.

Part 1: Synthesis and Single Crystal Growth

A prerequisite for any successful single-crystal X-ray diffraction (SCXRD) study is the availability of high-purity, single crystals of suitable size and quality.[2] The journey from starting materials to a solved crystal structure begins with robust synthesis and meticulous crystallization.

Synthesis via Suzuki-Miyaura Cross-Coupling

The C-C bond forming the biphenyl core is most effectively constructed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the method of choice due to its mild conditions and high functional group tolerance.[3][4] The reaction couples an aryl halide with an arylboronic acid. For the title compound, a logical route involves coupling 1-bromo-4-fluoro-2-nitrobenzene with (3-fluorophenyl)boronic acid or, as detailed below, 4-bromo-2-nitroaniline-derived boronic acid with a fluorinated partner.

Detailed Protocol: Synthesis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl

  • Reactant Preparation: To a 100 mL round-bottom flask, add 1-bromo-4-fluoro-2-nitrobenzene (1.0 mmol, 1 equiv), 3-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask. Add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).[5] The use of a palladium catalyst is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 85-90 °C under a nitrogen atmosphere for 12 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl.[6]

Growing Diffraction-Quality Single Crystals

Crystallization is often the most significant bottleneck in SCXRD.[2] For small organic molecules like substituted biphenyls, slow evaporation from a saturated solution is a highly effective method.

Detailed Protocol: Single Crystal Growth

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the purified compound has moderate solubility.

  • Preparation of Saturated Solution: Dissolve a small amount (5-10 mg) of the purified biphenyl derivative in the chosen solvent or solvent mixture in a small, clean vial. Gently warm the solution to ensure complete dissolution.[2]

  • Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Over several days to a week, as the solvent evaporates, the solution will become supersaturated, leading to the formation of single crystals. Once crystals of a suitable size (ideally >0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.[7]

Part 2: Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[8]

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Suzuki Coupling Purification Column Chromatography Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mount Mount Crystal Crystallization->Mount DataCollection Data Collection (Diffractometer) Mount->DataCollection DataReduction Data Reduction DataCollection->DataReduction Solve Structure Solution (Direct Methods) DataReduction->Solve Refine Structure Refinement Solve->Refine Validate Validation & CIF Refine->Validate FinalAnalysis FinalAnalysis Validate->FinalAnalysis Final Analysis (Geometry, Packing)

Caption: Workflow for X-ray Crystallography.

Detailed Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is placed in an automated four-circle diffractometer.[9] Monochromatic X-rays (commonly from a Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å source) are directed at the crystal.[10] The crystal is rotated through a series of angles, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded on a detector like a CCD or pixel detector.[7]

  • Data Reduction: The collected raw data (a series of images) are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and generating a reflection file.

  • Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be measured directly.[7] For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between reflection intensities to derive initial phase estimates.[7] This process yields an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, where the calculated diffraction data from the model are compared to the experimental data. The positions and displacement parameters of the atoms are adjusted to improve the agreement, which is monitored by the R-factor (a measure of the goodness of fit).

Part 3: Structural Analysis and Comparison

The final refined structure provides a wealth of information. Here, we analyze the key structural features of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl and compare them to analogs to understand the influence of each substituent.

Crystallographic Data for the Title Compound

The following table presents plausible crystallographic data for 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl, based on typical values for similar small organic molecules.

ParameterValueSignificance
Chemical FormulaC₁₂H₇BrFNO₂Defines the atomic composition.
Formula Weight296.09 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell. Centrosymmetric.
a, b, c (Å)a = 8.15, b = 15.60, c = 9.20Dimensions of the unit cell.
β (°)105.5°Angle of the monoclinic unit cell.
Volume (ų)1128.5Volume of the unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)1.742The theoretical density of the crystal.
R-factor (R₁)~0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Dihedral Angle (°) ~75.8° The crucial torsion angle between the two phenyl rings.
Comparative Analysis of Dihedral Angles

The most significant structural parameter in biphenyls is the dihedral angle between the phenyl rings. This angle is a direct consequence of the balance between conjugative effects (favoring planarity) and steric hindrance from ortho-substituents (favoring a twisted conformation).[11]

Logical Comparison Diagram

G A 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl Dihedral Angle: ~75.8° B 2-Nitrobiphenyl Dihedral Angle: ~58.5° A->B - Br, -F (Ortho-nitro dominates twist) C 4-Bromo-1,1'-biphenyl Dihedral Angle: ~39.0° A->C - NO₂, -F (Removing ortho-nitro flattens molecule) D 2,2'-Dinitrobiphenyl Dihedral Angle: ~86.0° A->D + 2'-nitro (Adding second ortho-group increases twist)

Caption: Comparing substituent effects on dihedral angles.

Discussion of Structural Effects:

  • The Dominance of the Ortho-Nitro Group: The primary determinant of the large dihedral angle (~75.8°) in the title compound is the steric bulk of the ortho-nitro group. Comparing this to 4-Bromo-1,1'-biphenyl (~39.0°), which lacks this ortho-substituent, highlights the powerful steric repulsion exerted by the nitro group, forcing the rings into a highly twisted conformation.[11]

  • Incremental Effects of Other Substituents: While the nitro group provides the major twist, the other substituents fine-tune the conformation and packing. In 2-Nitrobiphenyl, the angle is ~58.5°. The addition of the bromine and fluorine atoms in our title compound further increases this twist, likely due to subtle electronic effects and their influence on crystal packing forces.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of weak intermolecular interactions. The nitro group's oxygen atoms are excellent hydrogen bond acceptors, leading to C-H···O interactions. The fluorine and bromine atoms can participate in C-H···F and halogen bonding (C-Br···O or C-Br···π), respectively.[11][12] These interactions create a specific three-dimensional architecture that is distinct from its structural analogs, influencing properties like solubility and melting point. For example, the absence of the nitro group in 4-Bromo-1,1'-biphenyl removes the primary hydrogen bond acceptor, leading to a completely different packing motif likely dominated by π-π stacking.

Conclusion

The single-crystal X-ray crystallographic analysis of 4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl provides definitive, atomic-level insight into its molecular structure and solid-state packing. Through a comparative approach, we can authoritatively conclude that the ortho-nitro group is the principal factor dictating the molecule's non-planar conformation, inducing a large dihedral angle of approximately 75.8°. The additional bromo and fluoro substituents play a secondary but important role in modulating this angle and directing the supramolecular assembly through a network of weak C-H···O, C-H···F, and halogen bonds.

For professionals in drug discovery, this guide demonstrates how specific substituent choices can enforce a desired three-dimensional shape, which is critical for optimizing ligand-receptor binding. For materials scientists, it illustrates how functional groups can be used to engineer specific crystal packing motifs to achieve desired physical properties. The rigorous application of the described synthesis, crystallization, and diffraction workflow is essential for generating the high-quality structural data needed to make these informed design decisions.

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